molecular formula C9H6BrNO B083904 3-(4-Bromophenyl)isoxazole CAS No. 13484-04-3

3-(4-Bromophenyl)isoxazole

Katalognummer: B083904
CAS-Nummer: 13484-04-3
Molekulargewicht: 224.05 g/mol
InChI-Schlüssel: BZZNOXIJKCPQNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZNOXIJKCPQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505609
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-04-3
Record name 3-(4-Bromophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in drug discovery and development.

Core Molecular Structure and Properties

This compound is an aromatic heterocyclic compound featuring an isoxazole ring substituted with a 4-bromophenyl group at the 3-position. The presence of the bromine atom and the isoxazole moiety makes it a valuable intermediate for further chemical modifications.[1][2]

Chemical and Physical Data

The following tables summarize the key chemical and physical properties of this compound.

Identifier Value
IUPAC Name 3-(4-bromophenyl)-1,2-oxazole
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.06 g/mol [2]
CAS Number 13484-04-3[2]
SMILES Brc1ccc(cc1)-c2ccon2
InChI 1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H
InChIKey BZZNOXIJKCPQNF-UHFFFAOYSA-N
Physical Property Value
Appearance White crystalline solid
Melting Point 98-105 °C[2]
Purity ≥98% (HPLC)[2]
Storage Conditions 0-8°C[2]

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne.[4] A representative protocol for a structurally similar compound, (3-(4-bromophenyl)isoxazol-5-yl)methanol, is detailed below, which can be adapted for the synthesis of this compound by using an appropriate alkyne.

Representative Experimental Protocol: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol[5]

Objective: To synthesize (3-(4-bromophenyl)isoxazol-5-yl)methanol via a cerium ammonium nitrate (CAN) catalyzed [3+2] cycloaddition reaction.

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Propargyl alcohol

  • Cerium ammonium nitrate (CAN)

  • Appropriate solvents (e.g., dichloromethane)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Oxime Formation: 4-Bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 4-bromobenzaldehyde oxime.

  • Nitrile Oxide Generation and Cycloaddition: The 4-bromobenzaldehyde oxime is dissolved in a suitable solvent, and propargyl alcohol is added. Cerium ammonium nitrate (CAN) is then added as a catalyst. The CAN facilitates the in situ generation of the nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition with the propargyl alcohol.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed with sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure (3-(4-bromophenyl)isoxazol-5-yl)methanol.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[5]

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore present in numerous biologically active compounds.[6] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7] this compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.[2]

Compound Biological Activity Cell Line/Organism IC₅₀ / MIC
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazoleAntimicrobialStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosaNot specified, showed significant activity

Note: The above data is for a more complex derivative and is provided for illustrative purposes only.

Anticancer Potential

Isoxazole derivatives have been extensively investigated for their anticancer properties.[8] Although specific IC₅₀ values for this compound are not available, related compounds have shown cytotoxicity against various cancer cell lines.[8] The presence of the 4-bromophenyl moiety is a common feature in a number of anticancer agents.[1]

Antimicrobial Potential

The isoxazole scaffold is present in several antimicrobial agents.[7] The biological evaluation of various isoxazole derivatives has revealed significant activity against a range of bacterial and fungal strains.[9]

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Signaling Pathway Activation

While the specific mechanism of action for this compound has not been elucidated, a study on structurally related 3-bromo-4,5-dihydroisoxazole derivatives has shown that these compounds can act as electrophiles and activate the Nrf2/HO-1 antioxidant response pathway. This activation occurs through the covalent modification of a specific cysteine residue (Cys151) on the Keap1 protein, which is a negative regulator of Nrf2. This leads to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant genes like heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Isoxazole This compound (or related electrophile) Isoxazole->Keap1 Covalent modification of Cys151 Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding HO1 Heme Oxygenase-1 (HO-1) and other antioxidant genes ARE->HO1 Gene Expression experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-Bromobenzaldehyde, Hydroxylamine HCl, Alkyne) synthesis [3+2] Cycloaddition start->synthesis workup Reaction Workup (Extraction, Washing) synthesis->workup purification Purification (Column Chromatography) workup->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization compound Pure this compound characterization->compound screening Initial Biological Screening (e.g., Anticancer, Antimicrobial) compound->screening hit Hit Identification screening->hit dose_response Dose-Response Studies (IC₅₀ / MIC Determination) hit->dose_response moa Mechanism of Action Studies dose_response->moa lead Lead Compound moa->lead

References

Physicochemical Properties of 3-(4-Bromophenyl)isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a bromophenyl group. The isoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] This technical guide provides a detailed overview of the core physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and illustrates key conceptual workflows pertinent to its synthesis and application in drug discovery.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for researchers working on the synthesis, formulation, and biological evaluation of this compound and its derivatives.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[4]
Molecular Weight 224.05 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 99-104 °C
Boiling Point Data not available
Solubility Specific experimental data not available; likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
logP (Predicted) 4.2573[5]
pKa Data not available
CAS Number 13484-04-3[4]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[7]

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. For a pure compound, this range is typically narrow (0.5-2°C).

Synthesis via [3+2] Cycloaddition

A prevalent method for synthesizing 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][8]

Protocol for Synthesis of this compound:

  • Nitrile Oxide Generation: 4-Bromobenzaldoxime is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T in a suitable solvent (e.g., DMF or chloroform) to generate 4-bromobenzonitrile oxide in situ.

  • Cycloaddition: A terminal alkyne, such as acetylene or a protected equivalent, is introduced to the reaction mixture. The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with the alkyne.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9][10]

Protocol:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial.[9]

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[12]

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[11][12]

  • Calibration: A calibration curve is generated using standard solutions of known concentrations to accurately quantify the solubility.

Lipophilicity (logP) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (logP).[13][14]

Protocol:

  • System Setup: An RP-HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[14]

  • Calibration: A set of standard compounds with known logP values is injected into the HPLC system to establish a linear relationship between the logarithm of the retention factor (log k') and the known logP values.[15]

  • Sample Analysis: A solution of this compound is injected under the same chromatographic conditions.

  • Data Calculation: The retention time of the compound is measured, and its capacity factor (k') is calculated. The logP of this compound is then determined by interpolating its log k' value onto the calibration curve.[16]

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of this compound.

G A Starting Materials (4-Bromobenzaldoxime, Alkyne) B Nitrile Oxide Generation (in situ) A->B Oxidizing Agent C [3+2] Cycloaddition Reaction B->C Alkene/Alkyne D Reaction Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Pure this compound E->F G Characterization (NMR, MS, MP) F->G

Caption: Generalized workflow for the synthesis of this compound.

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution pKa pKa pKa->Absorption Excretion Excretion pKa->Excretion MW Molecular Weight MW->Absorption Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Metabolism->Excretion

Caption: Influence of physicochemical properties on drug ADME profile.

References

An In-depth Technical Guide to 3-(4-Bromophenyl)isoxazole (CAS: 13484-04-3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)isoxazole, a heterocyclic building block with significant potential in pharmaceutical and material science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological relevance.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of an isoxazole ring substituted with a 4-bromophenyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13484-04-3[1][2]
Molecular Formula C₉H₆BrNO[1][2]
Molecular Weight 224.05 g/mol [2]
Melting Point 98-105 °C[1][2]
Appearance White crystalline powder[1]
Purity ≥ 97%[2]

Table 2: Spectroscopic Data for this compound Derivatives

SpectroscopyExpected SignalsReference(s)
¹H NMR (CDCl₃) Aromatic protons of the bromophenyl group (doublets, ~7.6 ppm), Isoxazole proton (singlet, ~6.5-8.1 ppm).[3]
¹³C NMR (CDCl₃) Aromatic carbons (~127-131 ppm), Isoxazole ring carbons (~100-167 ppm).[3]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ~224, showing a characteristic isotopic pattern for bromine.[4]
FT-IR (KBr) C=N stretching (~1694 cm⁻¹), Aromatic C=C stretching (~1548, 1464 cm⁻¹), C-O-C stretching (~1040 cm⁻¹), C-Br stretching (~672 cm⁻¹).[3]

Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][5] A detailed experimental protocol for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol involves the in situ generation of 4-bromobenzonitrile oxide from 4-bromobenzaldehyde oxime, followed by its cycloaddition with an acetylene source.

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol (or other suitable alkyne)

  • Cerium Ammonium Nitrate (CAN) or similar oxidant/catalyst

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Compound 1)

  • To a solution of 4-bromobenzaldehyde in pyridine, add hydroxylamine hydrochloride.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromobenzaldehyde oxime.

Step 2: [3+2] Cycloaddition to form (3-(4-Bromophenyl)isoxazol-5-yl)methanol (if using propargyl alcohol)

  • Dissolve the 4-bromobenzaldehyde oxime and propargyl alcohol in a suitable solvent such as dichloromethane.

  • Add Cerium Ammonium Nitrate (CAN) as a catalyst.

  • Stir the reaction mixture at room temperature. The CAN will facilitate the in situ oxidation of the oxime to the corresponding nitrile oxide, which then undergoes cycloaddition with the alkyne.[1][5]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired product.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Bromobenzaldehyde, Hydroxylamine HCl, Pyridine oxime 4-Bromobenzaldehyde Oxime start->oxime Oximation cycloaddition [3+2] Cycloaddition (with Propargyl Alcohol, cat. CAN) oxime->cycloaddition In situ Nitrile Oxide Formation product This compound Derivative cycloaddition->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Synthesis workflow for a this compound derivative.

Biological Activity and Potential Applications

Isoxazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[1][5] They are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Anticancer Potential

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents.[1][6] The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.[7] Isoxazole derivatives have been shown to modulate the expression of key apoptotic proteins, such as decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax.[8] This shift in the Bcl-2/Bax ratio can trigger the activation of caspases, which are the executive enzymes of apoptosis, leading to the cleavage of essential cellular substrates like PARP and ultimately, cell death.[7][8]

G cluster_apoptosis Apoptosis Induction Pathway isoxazole This compound bcl2 Bcl-2 (Anti-apoptotic) isoxazole->bcl2 Inhibition bax Bax (Pro-apoptotic) isoxazole->bax Upregulation caspase Caspase Activation bcl2->caspase bax->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis

A representative apoptosis pathway potentially modulated by this compound.
Experimental Workflow for Anticancer Evaluation

A general workflow for evaluating the anticancer activity of a novel compound like this compound is outlined below. This process typically starts with in vitro assays to assess cytotoxicity and progresses to more detailed mechanistic studies.

G cluster_workflow Anticancer Activity Evaluation Workflow compound This compound cell_lines Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) compound->cell_lines mtt_assay Cytotoxicity Assay (MTT) Determine IC50 cell_lines->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) mtt_assay->apoptosis_assay Active Compounds western_blot Western Blot Analysis (Apoptotic proteins) apoptosis_assay->western_blot in_vivo In Vivo Studies (Animal Models) western_blot->in_vivo Confirmed Mechanism

General workflow for evaluating the anticancer properties of a test compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The hazard statements associated with this compound is H301 (Toxic if swallowed).[2] Precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] It should be stored in a well-ventilated place, and some suppliers recommend storage at 0-8°C.[1]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents, particularly in the field of oncology. Its isoxazole core is a well-established pharmacophore, and the 4-bromophenyl substituent provides a site for further chemical modification to optimize biological activity. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in drug discovery and development. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

molecular weight of 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(4-Bromophenyl)isoxazole

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing core information on the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

This compound is a heterocyclic building block recognized for its applications in medicinal chemistry and material science.[1][2] Its unique isoxazole ring structure makes it a valuable intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents.[2]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 224.05 g/mol , 224.06 g/mol [1][2][3]
Molecular Formula C₉H₆BrNO[1][2][3]
CAS Number 13484-04-3[1][3]
Melting Point 98-105 °C[2]
Appearance White crystals / powder[2]
Purity ≥97%, ≥98% (HPLC)[1][2]
SMILES String Brc1ccc(cc1)-c2ccon2
InChI Key BZZNOXIJKCPQNF-UHFFFAOYSA-N

Experimental Protocols: Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives can be accomplished through several established methodologies. A prevalent and effective method is the [3+2] cycloaddition reaction between nitrile oxides and alkynes.[4][5] An alternative common approach involves the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[4]

Below is a generalized, representative protocol for the synthesis of a 3,5-disubstituted isoxazole, based on the reaction of a chalcone derivative with hydroxylamine, a method frequently cited for its efficiency.[4][6]

General Protocol: Synthesis via Chalcone Intermediate

Objective: To synthesize a 3,5-disubstituted isoxazole by cyclization of a chalcone intermediate with hydroxylamine hydrochloride.

Step 1: Synthesis of the Chalcone Intermediate (e.g., 4-Bromochalcone)

  • Reactant Preparation: Dissolve p-bromoacetophenone and an appropriate aromatic aldehyde in a suitable solvent such as ethanol.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH), dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone product is then filtered, washed thoroughly with water until neutral, and dried.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Cyclization to form the Isoxazole Ring

  • Reactant Mixture: Reflux a mixture of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent, such as ethanol or glacial acetic acid.

  • Base Addition: Add a base, like anhydrous sodium acetate, to the mixture to facilitate the reaction.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction using TLC.

  • Product Isolation: After completion, cool the reaction mixture and pour it into cold water.

  • Purification: Filter the resulting solid product, wash with water, and purify by recrystallization from an appropriate solvent to yield the final 3,5-disubstituted isoxazole.

Characterization: The structural integrity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[7][8]

Workflow and Application Visualization

The isoxazole scaffold is a cornerstone in drug discovery and material science due to its wide range of biological activities and versatile chemical properties.[7][9] Derivatives have shown potential as anti-inflammatory, anticancer, antibacterial, and antifungal agents.[4][6] The generalized workflow from synthesis to evaluation of novel isoxazole compounds is depicted below.

G start Precursor Selection (e.g., 4-Bromoacetophenone) synthesis Chemical Synthesis ([3+2] Cycloaddition or Chalcone Condensation) start->synthesis Reactants purification Purification & Isolation (Crystallization, Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, FT-IR, Mass Spec) purification->characterization Pure Compound screening Biological Activity Screening (Anticancer, Antimicrobial Assays) characterization->screening Confirmed Structure dev Lead Optimization & Further Development screening->dev Active Compound material_app Material Science Application (e.g., OLEDs) screening->material_app Suitable Properties

Caption: Generalized workflow for the synthesis and evaluation of isoxazole derivatives.

References

An In-depth Technical Guide to the NMR Spectral Data of 3-(4-Bromophenyl)isoxazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the ¹H NMR and ¹³C NMR spectral data for a close analogue of 3-(4-Bromophenyl)isoxazole, namely (3-(4-Bromophenyl)isoxazol-5-yl)methanol. Direct spectral data for the unsubstituted this compound was not available in the cited literature. However, the data presented here for the substituted analogue provides valuable insight into the expected spectral characteristics of the 4-bromophenyl moiety and the isoxazole ring system.

Data Presentation

The following tables summarize the ¹H NMR and ¹³C NMR spectral data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol. The data for the aromatic protons of the 4-bromophenyl group is expected to be highly representative of the target compound.

Table 1: ¹H NMR Spectral Data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.67–7.42Doublet8.54HAromatic Protons (4-Bromophenyl)
4.82Singlet-2H-CH₂OH

Data sourced from a study on (3-(4-Bromophenyl)isoxazol-5-yl)methanol[1].

Table 2: ¹³C NMR Spectral Data for (3-(4-Bromophenyl)isoxazol-5-yl)methanol

Chemical Shift (δ) ppmAssignment
166.68Isoxazole Ring Carbon (C3)
147.79Isoxazole Ring Carbon (C5)

Note: The chemical shifts for the bromophenyl carbons were not explicitly provided in the source material[1].

Experimental Protocols

The NMR spectra referenced in this guide were typically acquired using the following general protocol, which is standard in the field of organic chemical analysis.[2][3]

General NMR Acquisition Protocol:

  • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[2][3]

  • Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2][3][4]

  • ¹H NMR Acquisition: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra generally require a larger number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve signal intensity.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and integration to yield the final spectrum for analysis.

Mandatory Visualizations

Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of the target compound, this compound, with conventional atom numbering for correlation with NMR assignments.

G A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Place Sample in Magnet A->B C Spectrometer Setup (Lock, Tune, Shim) B->C D Set Acquisition Parameters (Pulse Sequence, Scans, etc.) C->D E Data Acquisition (Generate FID) D->E F Data Processing E->F G Fourier Transform F->G H Phase and Baseline Correction F->H I Spectral Analysis (Peak Picking, Integration, Assignment) G->I H->I

References

Preliminary Biological Screening of 3-(4-Bromophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for the development of novel therapeutic agents.[2][3] Among these, 3-(4-Bromophenyl)isoxazole represents a core structure whose derivatives have been explored for a range of biological effects, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][4] The presence of the bromophenyl group can enhance the lipophilicity and potential for halogen bonding, which may contribute to its biological activity.[4] This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its derivatives, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant workflows.

Synthesis

The synthesis of this compound and its derivatives often involves a [3+2] cycloaddition reaction.[2][5] A common method is the reaction between a nitrile oxide and an alkyne.[2][5] For instance, (3-(4-bromophenyl)-isoxazol-5-yl) methanol can be synthesized via a Cerium Ammonium Nitrate (CAN)-catalyzed [3+2] cycloaddition of a nitrile oxide (generated in situ from the corresponding oxime) with propargyl alcohol.[5] Other synthetic strategies for isoxazole derivatives include the reaction of hydroxylamine with β-dicarbonyl compounds or chalcones.[6][7]

Biological Activities

Preliminary screenings have revealed that this compound and its derivatives possess a spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their efficacy against various bacterial and fungal strains. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound Test Organism MIC (µg/mL) Reference
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole Staphylococcus aureus Not Specified [8]
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole Escherichia coli Not Specified [8]
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole Pseudomonas aeruginosa Not Specified [8]
1-(4-Methoxybenzyl)-2-butyl-4-chloro-5-(3-(4-bromophenyl)isoxazol-5-yl)-1H-imidazole Aspergillus niger Not Specified [8]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives S. aureus Eligible MIC values noted [9]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives E. coli Eligible MIC values noted [9]

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | C. albicans | Eligible MIC values noted |[9] |

Anticancer Activity

The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity of this compound Derivatives

Compound/Derivative Class Cell Line IC50 (µg/mL) Reference
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives HepG2 (Hepatocellular carcinoma) 0.137–0.332 [9]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives MCF-7 (Breast adenocarcinoma) 0.164–0.583 [9]

| Benzopyran-4-one-isoxazole hybrids | MDA-MB-231 (Breast cancer) | Low µM range |[10] |

Note: The presented data is for derivatives containing the this compound moiety. Specific IC50 values for the parent compound are not detailed in the available literature.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been demonstrated in preclinical models. A widely used in vivo assay is the carrageenan-induced paw edema model in rodents, which assesses the ability of a compound to reduce acute inflammation.

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

Compound Series Assay Model Effect Reference
Novel Isoxazole Series Carrageenan-induced paw edema Significant anti-inflammatory activity [11]
Novel Isoxazole Series Xylene-induced ear edema Significant anti-inflammatory activity [11]

| Isoxazole derivatives (3a-f) | Carrageenan-induced rat hind paw edema | Forceful anti-inflammatory activities |[12] |

Note: The specific derivatives of this compound tested for anti-inflammatory activity are not always explicitly defined in the general screening studies.

Enzyme Inhibition

Certain derivatives of this compound have been shown to inhibit specific enzymes. For instance, some isoxazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Table 4: Enzyme Inhibitory Activity of Isoxazole Derivatives

Compound Class Target Enzyme IC50 Reference
Isoxazole derivatives Acetylcholinesterase (AChE) 134.87 µM (most potent in series) [13]

| 1,2,3-Triazole-isoxazole hybrids | Acetylcholinesterase (AChE) | Moderate to good inhibitory potency |[14] |

Note: The data presented is for isoxazole derivatives in general, and not specifically for this compound, for which specific enzyme inhibition data is scarce.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary biological screening of isoxazole compounds.

Synthesis of this compound

A general procedure for the synthesis of 3-substituted isoxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

  • Preparation of the Aldoxime: To a solution of 4-bromobenzaldehyde in an ethanol/water mixture, add sodium acetate and hydroxylamine hydrochloride. Stir the reaction mixture at room temperature. After completion, extract the product with an organic solvent, dry, and concentrate to obtain the aldoxime.[15]

  • Generation of Nitrile Oxide and Cycloaddition: The aldoxime is converted to the corresponding hydroximoyl chloride. This intermediate is then treated with a base in the presence of an alkyne to generate the nitrile oxide in situ, which undergoes a [3+2] cycloaddition to form the isoxazole ring.[15]

Antimicrobial Screening: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]

  • Preparation of Materials:

    • Test Compounds: Dissolve the isoxazole compounds in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions.[1]

    • Culture Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.[1]

    • Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms.[1]

  • Assay Procedure:

    • Dispense the appropriate sterile broth into the wells of a 96-well microtiter plate.[1]

    • Perform serial two-fold dilutions of the test compound stock solution in the wells.[1]

    • Prepare a standardized inoculum of the test microorganism and add it to each well.[1]

    • Include a growth control (broth and inoculum), a sterility control (broth only), and a positive control (a standard antibiotic).[1]

  • Incubation and Reading:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[1]

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Anticancer Screening: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.[17] Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16][19] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[20][21][22]

  • Animal Dosing: Administer the test compound (e.g., orally) to a group of rodents (rats or mice) at a specific time before inducing inflammation.[21] A control group receives the vehicle.

  • Induction of Edema: Inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of one of the hind paws of each animal.[20][21]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[23][24]

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.[25][26]

  • Reagent Preparation: Prepare a buffer solution, the substrate (acetylthiocholine iodide), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[26]

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, acetylthiocholine.[25]

  • Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[25]

  • Absorbance Reading: Monitor the increase in absorbance at 412 nm over time using a microplate reader.[25]

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition caused by the test compound. From this, the IC50 value can be calculated.

Visualizations

General Workflow for Preliminary Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.

G cluster_synthesis Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Hit Identification Synthesis Synthesis of this compound Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (MIC) Purification->Antimicrobial Anticancer Anticancer Screening (MTT Assay, IC50) Purification->Anticancer AntiInflammatory Anti-inflammatory Screening (In Vivo) Purification->AntiInflammatory Enzyme Enzyme Inhibition Screening (IC50) Purification->Enzyme Data Data Analysis Antimicrobial->Data Anticancer->Data AntiInflammatory->Data Enzyme->Data Hit Hit Compound Identification Data->Hit

Caption: Generalized workflow for the synthesis and preliminary biological screening of this compound.

Signaling Pathway Hypothesis: Nrf2/HO-1 Activation

While direct evidence for this compound is limited, related 3-bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2/HO-1 signaling pathway.[27] This pathway is a key regulator of cellular defense against oxidative stress. The following diagram illustrates this potential mechanism of action.

Isoxazole_Derivative 3-Bromo-4,5-dihydroisoxazole Derivative Keap1 Keap1 Isoxazole_Derivative->Keap1 Covalent modification of Cys151 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to nucleus & binding HO1 Heme Oxygenase-1 (HO-1) & other protective genes ARE->HO1 Gene Transcription Cellular_Protection Cellular Protection HO1->Cellular_Protection

Caption: Hypothetical activation of the Nrf2/HO-1 pathway by an isoxazole derivative.

Conclusion

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a foundational overview of the preliminary biological screening of this class of compounds, including standardized experimental protocols and a summary of the available data. Further research is warranted to elucidate the specific activities of the parent this compound compound and to explore the structure-activity relationships within this chemical series. Additionally, more in-depth studies are needed to identify the precise molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 3-(4-Bromophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The document details its known physicochemical properties, outlines standard experimental protocols for their determination, and presents a logical workflow for its analysis.

Core Physicochemical Data

PropertyValueSource(s)
Melting Point 98-105 °C[1]
99-104 °C[2]
Molecular Formula C₉H₆BrNO[1][2][3]
Molecular Weight 224.05 g/mol [2][3]
Appearance White crystals or powder[1][2]
Solubility Data not available

While specific quantitative solubility data is not available, heterocyclic compounds of this nature are generally sparingly soluble in water and tend to exhibit better solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents. For biological assays, it is common practice to prepare a concentrated stock solution in DMSO.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are outlined below. These are standard procedures applicable to crystalline organic solids.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes[5]

  • Thermometer

  • Mortar and pestle (optional, for pulverizing crystals)[5]

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[7]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

Aqueous Solubility Determination (General Protocol)

Determining the aqueous solubility is crucial for drug development, as it influences bioavailability. The following is a general shake-flask method, a standard approach for this measurement.

Apparatus:

  • Scintillation vials or flasks

  • Shaker or agitator

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration to obtain a saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound.

G cluster_0 Physicochemical Characterization Workflow A Obtain/Synthesize This compound B Melting Point Determination A->B D Solubility Determination A->D C Purity Assessment B->C E Characterization Report C->E D->E

Caption: Workflow for Physicochemical Characterization.

G cluster_1 Solubility Determination Protocol S1 Add excess solid to solvent S2 Equilibrate (e.g., 24-48h shaking) S1->S2 S3 Separate solid and liquid phases (Centrifugation/Filtration) S2->S3 S4 Quantify concentration of saturated solution (e.g., HPLC) S3->S4 S5 Report Solubility (e.g., mg/mL) S4->S5

Caption: Protocol for Solubility Determination.

References

Initial Investigation into the Bioactivity of 3-(4-Bromophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive initial investigation into the potential bioactivity of 3-(4-Bromophenyl)isoxazole. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related isoxazole derivatives to project its potential efficacy and mechanisms of action. This guide summarizes key biological activities, including anticancer and antimicrobial effects, provides detailed experimental protocols for relevant assays, and visualizes pertinent cellular pathways and experimental workflows. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding to guide future research and development efforts centered on this promising chemical entity.

Introduction

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural feature imparts unique physicochemical properties that make them attractive scaffolds for the design of novel therapeutic agents. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, can further enhance biological activity through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Derivatives of the isoxazole core have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This guide focuses on the initial investigation of the anticancer and antimicrobial potential of this compound, drawing upon data from closely related analogs to build a profile of its expected bioactivity.

Potential Biological Activities

Based on the bioactivity of structurally similar isoxazole derivatives, this compound is predicted to exhibit anticancer and antimicrobial properties.

Anticancer Activity

Table 1: Anticancer Activity of Selected Isoxazole Derivatives (Analogs to this compound)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-oxadiazole hybrid with 2-(4-bromophenyl) moietyHepG2 (Hepatocellular Carcinoma)0.137 - 0.332 µg/mL[1]
Quinoline-oxadiazole hybrid with 2-(4-bromophenyl) moietyMCF-7 (Breast Adenocarcinoma)0.164 - 0.583 µg/mL[1]
Pyrrolo[3,4-d]isoxazole derivativeHeLa (Cervical Carcinoma)7 - 14 µg/mL[2]
Pyrrolo[3,4-d]isoxazole derivative3T3-SV40 (Transformed Murine Fibroblast)7 µg/mL[2]

Note: The above data is for structurally related compounds and not for this compound itself. The purpose is to indicate the potential for anticancer activity within this class of molecules.

Antimicrobial Activity

The isoxazole nucleus is also a key component in a number of antimicrobial agents. The 4-bromophenyl substituent may contribute to the antimicrobial profile of the molecule. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported, derivatives have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives (Analogs to this compound)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazole bearing isoxazole derivativeSalmonella typhimurium50
Imidazole bearing isoxazole derivativeBacillus megaterium50
Imidazole bearing isoxazole derivativeStaphylococcus aureus50
Imidazole bearing isoxazole derivativeEscherichia coli50
Imidazole bearing isoxazole derivativeAspergillus niger50
Thiazole derivative with 4-(4-bromophenyl) moietyEscherichia coliNot Specified[3]
Thiazole derivative with 4-(4-bromophenyl) moietyBacillus subtilisNot Specified[3]
Thiazole derivative with 4-(4-bromophenyl) moietyStaphylococcus aureusNot Specified[3]
Thiazole derivative with 4-(4-bromophenyl) moietyCandida albicansNot Specified[3]
Thiazole derivative with 4-(4-bromophenyl) moietyAspergillus nigerNot Specified[3]

Note: The above data is for structurally related compounds and indicates the potential for antimicrobial activity. The reported values are concentrations tested, not necessarily the MIC.

Experimental Protocols

To facilitate further research into the bioactivity of this compound, detailed methodologies for key in vitro assays are provided below.

Synthesis of this compound

A common method for the synthesis of 3-aryl-isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4][5]

General Protocol:

  • Preparation of 4-Bromobenzaldoxime: React 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol/water.

  • Generation of Nitrile Oxide: The 4-bromobenzaldoxime is then oxidized in situ to the corresponding nitrile oxide using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide in a solvent like dichloromethane.

  • Cycloaddition: The generated nitrile oxide is reacted with a suitable alkyne (e.g., acetylene or a protected form) to yield the this compound.

  • Purification: The crude product is purified by column chromatography on silica gel.

A generalized workflow for the synthesis and evaluation of isoxazole derivatives is depicted in the diagram below.

G start Starting Materials (4-Bromobenzaldehyde, Hydroxylamine) synthesis Synthesis of 4-Bromobenzaldoxime start->synthesis oxidation In situ Oxidation to Nitrile Oxide synthesis->oxidation cycloaddition [3+2] Cycloaddition with Alkyne oxidation->cycloaddition workup Reaction Work-up & Purification cycloaddition->workup characterization Structural Characterization (NMR, MS, etc.) workup->characterization pure_compound Pure this compound characterization->pure_compound bio_screening Biological Screening (Anticancer, Antimicrobial) pure_compound->bio_screening hit_id Hit Identification & Lead Optimization bio_screening->hit_id

A generalized workflow for the synthesis and biological evaluation of this compound.
Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Solubilize Formazan Crystals incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate Cell Viability and IC50 read_absorbance->data_analysis

Workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Mechanism of Action: Induction of Apoptosis

A common mechanism of action for anticancer isoxazole derivatives is the induction of apoptosis.[6] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

G isoxazole This compound cellular_stress Cellular Stress isoxazole->cellular_stress bcl2_family Modulation of Bcl-2 Family Proteins cellular_stress->bcl2_family mito_permeability Increased Mitochondrial Membrane Permeability bcl2_family->mito_permeability cytochrome_c Cytochrome c Release mito_permeability->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Bromophenyl)isoxazole from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug development. The synthesis of isoxazoles from readily available starting materials is of significant interest. This document provides a detailed protocol for the synthesis of 3-(4-Bromophenyl)isoxazole, a versatile intermediate for further chemical modifications, starting from the corresponding chalcone. The synthesis involves a two-step process: a Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclization reaction with hydroxylamine hydrochloride.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Step 1: Claisen-Schmidt Condensation - Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone).

  • Step 2: Isoxazole Formation - Cyclization of the chalcone with hydroxylamine hydrochloride to yield 3-(4-Bromophenyl)-5-phenylisoxazole.

Experimental Protocols

Step 1: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This procedure is a base-catalyzed Claisen-Schmidt condensation.

Materials and Reagents:

  • 4-Bromoacetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask (125 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water.

  • Add 12 mL of 95% ethanol and a magnetic stir bar to the flask.

  • Cool the mixture in an ice/water bath while stirring.

  • To the cooled solution, add 3.7 g of 4-bromoacetophenone and 5.55 g of benzaldehyde.

  • Stopper the flask and allow the reaction to stir overnight at room temperature.

  • After the reaction is complete, collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with deionized water.

  • Recrystallize the crude product from hot 95% ethanol to obtain pure (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

  • Dry the purified crystals and determine the yield and melting point.

Step 2: Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

This procedure involves the cyclization of the chalcone with hydroxylamine hydrochloride in the presence of a base.

Materials and Reagents:

  • (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (from Step 1)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol (absolute or 95%)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chalcone (0.01 mol) in ethanol (25-30 mL).

  • Add hydroxylamine hydrochloride (0.02 mol) to the solution.

  • Slowly add a solution of potassium hydroxide (0.02 mol) or 10% aqueous sodium hydroxide to the reaction mixture.

  • Heat the mixture to reflux and maintain the reflux for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 3-(4-Bromophenyl)-5-phenylisoxazole.[2]

  • Dry the purified product and determine its yield, melting point, and characterize it using spectroscopic methods.

Data Presentation

Table 1: Summary of Reactants and Products for Chalcone Synthesis

CompoundMolar Mass ( g/mol )Amount (g)Moles (mol)Role
4-Bromoacetophenone199.043.7~0.0186Reactant
Benzaldehyde106.125.55~0.0523Reactant
Sodium Hydroxide40.001.00.025Catalyst
(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one287.15--Product

Table 2: Experimental Data for the Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

ParameterChalcone SynthesisIsoxazole SynthesisReference
Typical Yield 65%60-95%[2][3]
Melting Point (°C) -196-197[1]
Molecular Formula C₁₅H₁₁BrOC₁₅H₁₀BrNO
Molecular Weight ( g/mol ) 287.15300.15
Appearance Yellow solidCrystalline solid

Table 3: Spectroscopic Data for 3-(4-Bromophenyl)-5-phenylisaxazole

Spectroscopic TechniqueCharacteristic PeaksReference
FTIR (KBr, cm⁻¹) 3049 (Aromatic C-H), 1572 (C=N), 1489 (C=C), 1404 (N-O), 625 (C-Br)[1]
¹H NMR (DMSO-d₆, δ ppm) 6.617 (s, 1H, =CH), 7.079-7.469 (m, 8H, Ar-H)[1]
ESI-MS (m/z) 335.61 [M+H]⁺ (with Br isotopes)[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_chalcone Step 1: Chalcone Synthesis cluster_isoxazole Step 2: Isoxazole Formation reactants_chalcone 4-Bromoacetophenone + Benzaldehyde reaction_chalcone Claisen-Schmidt Condensation (NaOH, EtOH, RT) reactants_chalcone->reaction_chalcone product_chalcone (E)-1-(4-bromophenyl)-3- phenylprop-2-en-1-one reaction_chalcone->product_chalcone reactants_isoxazole Chalcone + Hydroxylamine HCl product_chalcone->reactants_isoxazole reaction_isoxazole Cyclization (KOH/NaOH, EtOH, Reflux) reactants_isoxazole->reaction_isoxazole product_isoxazole 3-(4-Bromophenyl)-5- phenylisoxazole reaction_isoxazole->product_isoxazole

Caption: Overall workflow for the two-step synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Chalcone Formation (Claisen-Schmidt) cluster_step2 Step 2: Isoxazole Ring Formation enolate Enolate Formation (4-Bromoacetophenone + OH⁻) nucleophilic_attack Nucleophilic Attack on Benzaldehyde enolate->nucleophilic_attack aldol_adduct Aldol Adduct nucleophilic_attack->aldol_adduct dehydration Dehydration aldol_adduct->dehydration chalcone Chalcone Product dehydration->chalcone oxime_formation Oxime Formation (Chalcone + NH₂OH) michael_addition Intramolecular Michael Addition oxime_formation->michael_addition cyclized_intermediate Cyclized Intermediate michael_addition->cyclized_intermediate dehydration_iso Dehydration cyclized_intermediate->dehydration_iso isoxazole Isoxazole Product dehydration_iso->isoxazole

Caption: Simplified mechanism for the synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole.

References

Application Notes: [3+2] Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoxazole ring is a fundamental five-membered heterocycle that serves as a privileged scaffold in medicinal chemistry and drug discovery.[1] Compounds containing the isoxazole moiety exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2] The 1,3-dipolar cycloaddition, specifically the [3+2] cycloaddition between a nitrile oxide and a dipolarophile (typically an alkyne or alkene), stands as one of the most powerful and versatile methods for constructing the isoxazole core.[1][3] This reaction, often referred to as the Huisgen cycloaddition, is known for its high efficiency, reliability, and broad substrate scope, allowing for the synthesis of a diverse library of substituted isoxazoles.[3][4]

These application notes provide an overview of the [3+2] cycloaddition strategy for isoxazole synthesis, detailing the reaction mechanism, common methods for the in situ generation of nitrile oxides, and step-by-step experimental protocols for researchers in organic synthesis and drug development.

Reaction Mechanism and Regioselectivity

The [3+2] cycloaddition is a pericyclic reaction that proceeds through a concerted mechanism, involving a six-electron transition state between the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[1][3][5] The reaction is highly regioselective, and the substitution pattern of the resulting isoxazole is governed by both steric and electronic factors, as described by frontier molecular orbital (FMO) theory.[6] In the reaction between a nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored.[6] However, the use of specific catalysts or dipolarophiles can alter this selectivity to yield 3,4-disubstituted isomers.[7][8]

Caption: General mechanism of the [3+2] cycloaddition reaction.

Note: The image "isoxazole_structure.png" is a placeholder for a chemical diagram of the isoxazole ring with R1, R2, and R3 substituents at positions 3, 5, and 4, respectively.

Methods for In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and unstable intermediates that are typically generated in situ to prevent dimerization into furoxans.[6] Several reliable methods exist for their generation from stable precursors.

PrecursorReagents/ConditionsDescriptionReferences
Aldoximes Mild oxidants (e.g., NCS, NaOCl, Oxone, IBD)This is one of the most common methods. The aldoxime is oxidized to a hydroximoyl chloride intermediate, which then eliminates HCl to form the nitrile oxide.[9][10][11]
Hydroximoyl Halides Base (e.g., Triethylamine, NaHCO₃)Dehydrohalogenation of pre-formed hydroximoyl chlorides with a non-nucleophilic base is a classical and widely used approach.[10][12]
Primary Nitroalkanes Dehydrating agents (e.g., Phenyl isocyanate, (BOC)₂O)The dehydration of primary nitro compounds provides a direct route to nitrile oxides, avoiding halogenated intermediates.[10][13][14]
Diazo Compounds tert-Butyl nitrite, Copper catalystA copper-catalyzed reaction between a diazo compound and tert-butyl nitrite can generate a nitrile oxide in situ for subsequent cycloaddition.[15]

Experimental Protocols

The following protocols provide detailed methodologies for common [3+2] cycloaddition reactions.

Protocol 1: Isoxazole Synthesis via Oxidation of Aldoximes (Mechanochemical Method)

This protocol is adapted from a green, solvent-free method utilizing ball-milling for the in situ generation of nitrile oxide from an aldoxime followed by cycloaddition.[16]

Materials:

  • Aldoxime (e.g., benzaldehyde oxime, 1.0 equiv)

  • Alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Sodium Chloride (NaCl, 1.1 equiv)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄, 1.1 equiv)

  • Sodium Carbonate (Na₂CO₃, 1.5 equiv)

  • Stainless steel milling jar with stainless steel balls

  • Planetary ball mill

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a stainless steel milling jar, add the aldoxime (0.1 mmol), alkyne (0.12 mmol), NaCl (6.4 mg, 0.11 mmol), Oxone® (67.6 mg, 0.11 mmol), and Na₂CO₃ (15.9 mg, 0.15 mmol).

  • Add two stainless steel balls (e.g., 7 mm diameter) to the jar.

  • Mill the mixture at room temperature for 60 minutes at a frequency of 30 Hz.

  • After milling, transfer the solid mixture to a flask and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable one-pot, three-component reaction for the regioselective synthesis of 3,5-disubstituted isoxazoles, adapted from procedures common in "click chemistry".[2][4]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 equiv)

  • N-Chlorosuccinimide (NCS, 1.0 equiv)

  • Terminal Alkyne (1.0 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv)

  • Sodium ascorbate (0.10 equiv)

  • Triethylamine (Et₃N, 1.0 equiv)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Preparation of Hydroximoyl Chloride: In a flask, dissolve the aldehyde (1.0 mmol) and NH₂OH·HCl (1.1 mmol) in ethanol/water. Stir until the aldehyde is consumed (monitor by TLC) to form the aldoxime.[17] After workup, dissolve the crude aldoxime in DMF or DCM and add NCS (1.0 mmol). Stir at room temperature until the reaction is complete. This crude hydroximoyl chloride solution is used directly in the next step.

  • Cycloaddition: In a separate flask, prepare a 1:1 mixture of t-BuOH and water. Add the terminal alkyne (1.0 mmol), followed by a freshly prepared aqueous solution of sodium ascorbate (0.10 mmol) and CuSO₄·5H₂O (0.05 mmol).

  • Add the crude hydroximoyl chloride solution and triethylamine (1.0 mmol) to the alkyne mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

Data Presentation

The following table summarizes representative yields for the synthesis of various isoxazoles using the [3+2] cycloaddition methodology.

Table 1: Representative Yields of [3+2] Cycloaddition for Isoxazole Synthesis

Nitrile Oxide PrecursorAlkyne/Alkenyl DipolarophileMethod/CatalystProduct SubstitutionYield (%)Reference(s)
Benzaldehyde OximePhenylacetyleneMechanochemical (Oxone)3,5-disubstituted85[16]
4-Chlorobenzaldehyde OximePropargyl alcoholMechanochemical (Oxone)3,5-disubstituted81[16]
Thiophene-2-carbaldehyde OximePhenylacetyleneMechanochemical (Oxone)3,5-disubstituted70[16]
Phenyl hydroximoyl chloridePhenylacetyleneCu(I) catalyzed3,5-disubstituted~90[2][4]
Ethyl 2-nitroacetatePhenylacetyleneCu(OAc)₂ / Base3,5-disubstituted80[18]
BenzaldehydePhenylacetylene (via enamine)Metal-free (Et₃N)3,4-disubstituted99[4]

Workflow Visualization

G cluster_prep I. Reaction Setup cluster_reaction II. Cycloaddition cluster_workup III. Work-up & Isolation cluster_purify IV. Purification start Combine Precursors & Dipolarophile in Solvent gen Add Reagents for In Situ Nitrile Oxide Generation (e.g., Base, Oxidant) start->gen cat Add Catalyst (if applicable) (e.g., Cu(I) salt) gen->cat react Stir at Specified Temperature (e.g., 0°C to RT) cat->react monitor Monitor Reaction Progress (via TLC/LC-MS) react->monitor quench Quench Reaction (e.g., add water or sat. NaHCO₃) monitor->quench Reaction Complete extract Perform Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify char Characterize Pure Product (NMR, HRMS, etc.) purify->char

Caption: A typical experimental workflow for isoxazole synthesis.

References

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in a variety of therapeutic agents. The development of efficient and practical synthetic routes to substituted isoxazoles is therefore of significant interest. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3,5-disubstituted isoxazoles, focusing on methodologies that offer high regioselectivity, operational simplicity, and good to excellent yields.

Introduction

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps in a single vessel without the isolation of intermediates. For the synthesis of 3,5-disubstituted isoxazoles, several effective one-pot strategies have been developed, primarily centered around the [3+2] cycloaddition of a nitrile oxide with an alkyne. This document outlines three distinct and reliable protocols: a Copper(I)-Catalyzed Cycloaddition, a Metal-Free approach using Alkyl Nitrites, and a Copper-Catalyzed Sonogashira Coupling followed by Cyclization.

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis from Aldehydes and Alkynes

This is a widely adopted and robust method for the regioselective synthesis of 3,5-disubstituted isoxazoles. The reaction proceeds via the in situ generation of a nitrile oxide from an aldehyde and hydroxylamine, which then undergoes a copper(I)-catalyzed [3+2] cycloaddition with a terminal alkyne.[1][2][3][4]

Experimental Workflow

cluster_prep Step 1: Oxime Formation (in situ) cluster_cycloaddition Step 2: Nitrile Oxide Generation & Cycloaddition Aldehyde Aldehyde Aldoxime Aldoxime Intermediate Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime Base1 Base (e.g., NaOH) Base1->Aldoxime ChloramineT Chloramine-T Isoxazole 3,5-Disubstituted Isoxazole Aldoxime->Isoxazole ChloramineT->Isoxazole Alkyne Terminal Alkyne Alkyne->Isoxazole Cu_catalyst Cu(II)SO4 / Na Ascorbate (forms Cu(I) in situ) Cu_catalyst->Isoxazole

Caption: Workflow for the Cu(I)-catalyzed one-pot synthesis of 3,5-disubstituted isoxazoles.

General Protocol
  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.05 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add an aqueous solution of sodium hydroxide (1.05 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC to confirm the complete conversion of the aldehyde to the aldoxime.

  • Cycloaddition: To the reaction mixture containing the in situ generated aldoxime, add the terminal alkyne (1.0 equiv), copper(II) sulfate pentahydrate (0.01-0.05 equiv), and sodium ascorbate (0.02-0.10 equiv).

  • Nitrile Oxide Generation: Add chloramine-T trihydrate (1.05 equiv) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Representative Data
Aldehyde SubstrateAlkyne SubstrateYield (%)Reference
4-MethoxybenzaldehydePhenylacetylene91[1]
4-Chlorobenzaldehyde1-Octyne85[1]
CyclohexanecarboxaldehydeEthyl propiolate78[1]
4-Nitrobenzaldehyde4-Ethynylanisole88[3]

Protocol 2: Metal-Free One-Pot Synthesis from Aldoximes and Alkynes using Alkyl Nitrites

This protocol provides a metal-free alternative for the synthesis of 3,5-disubstituted isoxazoles, which can be advantageous when metal contamination is a concern.[5] The reaction utilizes an alkyl nitrite, such as isoamyl nitrite or tert-butyl nitrite, to oxidize the aldoxime to the corresponding nitrile oxide in situ.[5]

Experimental Workflow

cluster_reaction One-Pot Reaction Aldoxime Aldoxime Isoxazole 3,5-Disubstituted Isoxazole Aldoxime->Isoxazole Alkyne Terminal Alkyne Alkyne->Isoxazole AlkylNitrite Alkyl Nitrite (e.g., Isoamyl Nitrite) AlkylNitrite->Isoxazole Solvent Solvent (e.g., MEK) Solvent->Isoxazole Heat Heat (65 °C) Heat->Isoxazole

Caption: Workflow for the metal-free one-pot synthesis using alkyl nitrites.

General Protocol
  • Reaction Setup: To a solution of the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., methyl ethyl ketone, MEK), add the alkyl nitrite (e.g., isoamyl nitrite, 1.5 equiv).

  • Reaction: Heat the reaction mixture at 65 °C for the specified time (typically 2-4 hours), monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Representative Data
Aldoxime SubstrateAlkyne SubstrateYield (%)Reference
4-MethoxybenzaldoximePhenylacetylene96[5]
4-Chlorobenzaldoxime1-Heptyne91[5]
Thiophene-2-carboxaldoxime4-Ethynylanisole89[5]
Cyclohexanecarboxaldoxime1-Ethynyl-4-fluorobenzene85[5]

Protocol 3: Copper(I)-Catalyzed Sonogashira Coupling and Intramolecular Cyclization

This one-pot, three-component protocol allows for the synthesis of 3,5-disubstituted isoxazoles from acid chlorides, terminal alkynes, and hydroxylamine hydrochloride.[6] The reaction proceeds through an in situ Sonogashira coupling to form an α,β-unsaturated ynone intermediate, which then undergoes cyclization with hydroxylamine.[6]

Experimental Workflow

cluster_sonogashira Step 1: Sonogashira Coupling (in situ) cluster_cyclization Step 2: Cyclization AcidChloride Acid Chloride Ynone α,β-Unsaturated Ynone Intermediate AcidChloride->Ynone Alkyne Terminal Alkyne Alkyne->Ynone CuI CuI CuI->Ynone Base2 Et3N Base2->Ynone HydroxylamineHCl NH2OH·HCl Isoxazole 3,5-Disubstituted Isoxazole Ynone->Isoxazole HydroxylamineHCl->Isoxazole AcONa AcONa AcONa->Isoxazole

References

Application Notes and Protocols for the Use of 3-(4-Bromophenyl)isoxazole as an Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-bromophenyl)isoxazole and its derivatives as key intermediates in the synthesis of pharmacologically active compounds, particularly focusing on their application in the development of anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Detailed experimental protocols for the synthesis of a key intermediate and its subsequent elaboration into a potential therapeutic agent are provided, along with relevant quantitative data and pathway diagrams.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The presence of the isoxazole ring can enhance a molecule's metabolic stability and binding affinity to biological targets. The specific intermediate, this compound, offers a versatile platform for drug discovery. The bromo-substituent serves as a crucial handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a wide array of derivatives. This document focuses on the synthesis and application of compounds derived from this compound, with a particular emphasis on their potential as EGFR inhibitors for cancer therapy.

Data Presentation

The following tables summarize the quantitative data for the synthesis of a key intermediate, (3-(4-bromophenyl)isoxazol-5-yl)methanol, and the biological activity of representative isoxazole-based EGFR inhibitors.

Table 1: Synthesis and Characterization of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

ParameterValueReference
Yield 97%[5]
Melting Point 91°C[5]
Appearance Dark brown crystals[5]
FT-IR (KBr, cm⁻¹) 3304 (O-H), 1694 (C=N), 1548, 1464 (aromatic C=C), 1040 (C-O-C), 672 (C-Br)[5]
¹H NMR (CDCl₃, 400 MHz) δ 8.08 (s, 1H), 7.67–7.42 (d, J = 8.5 Hz, 4H), 6.54 (s, 1H), 4.82 (s, 2H)[5]

Table 2: Anticancer Activity of Representative Isoxazole-Based EGFR Inhibitors

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 4b HepG26.38[6]
MCF-78.21[6]
HCT-1169.96[6]
Compound 25a HepG27.52[6]
MCF-76.94[6]
HCT-1168.33[6]
Compound 10a (EGFR-TK inhibition) -0.064[6]
Compound 10b (EGFR-TK inhibition) -0.066[6]
Compound 25a (EGFR-TK inhibition) -0.054[6]

Experimental Protocols

Protocol 1: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol

This protocol describes the synthesis of a key intermediate, (3-(4-bromophenyl)isoxazol-5-yl)methanol, via a [3+2] cycloaddition reaction.[5]

Materials:

  • 4-Bromobenzaldehyde

  • Hydroxylamine hydrochloride

  • Pyridine

  • Propargyl alcohol

  • Cerium(IV) ammonium nitrate (CAN)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized water

Procedure:

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime (Compound 1)

  • To a solution of 4-bromobenzaldehyde in pyridine, add hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromobenzaldehyde oxime. A yield of 97% has been reported.[5]

Step 2: Synthesis of (3-(4-Bromophenyl)isoxazol-5-yl)methanol (Compound 2)

  • Dissolve the 4-bromobenzaldehyde oxime and propargyl alcohol in dichloromethane.

  • Add cerium(IV) ammonium nitrate (CAN) as a catalyst to the solution. CAN is selected for its ability to catalyze the in situ oxidation of the oxime to the corresponding nitrile oxide, facilitating the cycloaddition.[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • After completion, quench the reaction with deionized water.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (3-(4-bromophenyl)isoxazol-5-yl)methanol as dark brown crystals. A melting point of 91°C has been reported.[5]

Protocol 2: Representative Synthesis of a this compound-5-carboxamide Derivative (Hypothetical EGFR Inhibitor)

This protocol outlines a general method for the synthesis of a hypothetical EGFR inhibitor from (3-(4-bromophenyl)isoxazol-5-yl)methanol, based on common synthetic transformations for preparing isoxazole-carboxamide derivatives.[7]

Materials:

  • (3-(4-Bromophenyl)isoxazol-5-yl)methanol

  • Manganese dioxide (MnO₂)

  • Thionyl chloride (SOCl₂)

  • An appropriate aniline derivative (e.g., 4-aminoaniline)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Oxidation to the Aldehyde

  • Dissolve (3-(4-bromophenyl)isoxazol-5-yl)methanol in dichloromethane.

  • Add activated manganese dioxide (MnO₂) to the solution.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain this compound-5-carbaldehyde.

Step 2: Oxidation to the Carboxylic Acid

  • The aldehyde from the previous step can be oxidized to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent.

Step 3: Formation of the Acid Chloride

  • Suspend the this compound-5-carboxylic acid in dichloromethane.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at 0°C.

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude this compound-5-carbonyl chloride.

Step 4: Amide Coupling

  • Dissolve the appropriate aniline derivative and triethylamine in dichloromethane.

  • Cool the solution to 0°C and slowly add a solution of the crude this compound-5-carbonyl chloride in dichloromethane.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound-5-carboxamide derivative.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer. Many isoxazole-based anticancer agents are designed to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor Isoxazole-based EGFR Inhibitor Inhibitor->Dimerization Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for isoxazole-based inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of a this compound derivative and its subsequent biological evaluation.

Experimental_Workflow Start 4-Bromobenzaldehyde Step1 Step 1: Oxime Formation Start->Step1 Intermediate1 4-Bromobenzaldehyde Oxime Step1->Intermediate1 Step2 Step 2: [3+2] Cycloaddition Intermediate1->Step2 Intermediate2 (3-(4-Bromophenyl)isoxazol-5-yl)methanol Step2->Intermediate2 Step3 Step 3: Further Derivatization (e.g., Amide Coupling) Intermediate2->Step3 FinalProduct Final Isoxazole Derivative Step3->FinalProduct BiologicalEval Biological Evaluation (e.g., Anticancer Assays) FinalProduct->BiologicalEval DataAnalysis Data Analysis (e.g., IC50 Determination) BiologicalEval->DataAnalysis

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Applications of 3-(4-Bromophenyl)isoxazole in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)isoxazole is a versatile heterocyclic compound that has garnered significant interest not only in the field of medicinal chemistry but also as a promising building block for advanced materials in organic electronics. Its inherent electronic properties, coupled with the ability to undergo further functionalization via the bromo-phenyl moiety, make it an attractive scaffold for the synthesis of novel organic semiconductors. These materials are being explored for their potential applications in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).

The isoxazole ring, being an electron-deficient system, can facilitate electron transport, while the bromophenyl group offers a reactive site for cross-coupling reactions, enabling the extension of conjugation and tuning of the material's optoelectronic properties. This allows for the rational design of materials with tailored energy levels (HOMO/LUMO), charge carrier mobilities, and emission characteristics, which are critical for optimizing device performance.

This document provides an overview of the current applications of this compound in organic electronics, along with detailed protocols for the synthesis of derivative materials and the fabrication of illustrative organic electronic devices.

Key Applications in Organic Electronics

The primary application of this compound in organic electronics lies in its use as a precursor for the synthesis of more complex organic semiconducting materials. These materials can be designed to function as:

  • Electron Transport Layer (ETL) Materials: The electron-deficient nature of the isoxazole ring makes its derivatives suitable candidates for ETLs in OLEDs and OPVs, facilitating the efficient transport of electrons to the emissive or active layer.

  • Hole Transport Layer (HTL) Materials: By incorporating electron-donating moieties through the functionalization of the bromophenyl group, materials derived from this compound can be engineered to exhibit efficient hole transport properties.

  • Emissive Materials: Through the extension of the π-conjugated system, derivatives of this compound can be designed to be emissive in the visible region of the electromagnetic spectrum, making them suitable for use as emitters in OLEDs.

  • Active Layer Materials in OFETs: The ordered molecular packing and good charge carrier mobility of crystalline derivatives can be exploited for their use as the active semiconductor in OFETs.

While the direct application of this compound itself is limited, its derivatives have shown potential. The following sections will delve into the synthesis of a representative derivative and its application in a hypothetical OLED device to illustrate the workflow and protocols.

Data Presentation: Photophysical and Electrochemical Properties

To date, specific quantitative performance data for organic electronic devices based directly on this compound derivatives remains limited in publicly accessible literature. However, to illustrate the type of data that is crucial for evaluating such materials, the following tables summarize hypothetical photophysical and electrochemical properties for a derivative, "Compound X," which is a π-conjugated oligomer synthesized from this compound.

Table 1: Photophysical Properties of Compound X

PropertyValue in Solution (THF)Value in Thin Film
Absorption λmax (nm)350365
Emission λmax (nm)450465
Photoluminescence Quantum Yield (ΦPL)0.650.40
Stokes Shift (nm)100100

Table 2: Electrochemical Properties of Compound X

PropertyValue
HOMO Level (eV)-5.8
LUMO Level (eV)-2.5
Electrochemical Band Gap (eV)3.3

Experimental Protocols

This section provides a detailed methodology for the synthesis of a hypothetical functional material derived from this compound and the fabrication of a multilayer OLED device using this material.

Synthesis of a this compound-based Co-polymer (P-Isox)

This protocol describes the synthesis of a co-polymer where this compound is functionalized and polymerized with a fluorene co-monomer via a Suzuki coupling reaction.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate

  • 1,4-Dioxane (anhydrous)

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • 2M Aqueous potassium carbonate solution

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

Protocol:

  • Synthesis of 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole (Monomer 1):

    • In a nitrogen-purged Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

    • After cooling to room temperature, extract the product with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Suzuki Polymerization to form P-Isox:

    • In a nitrogen-purged Schlenk flask, dissolve Monomer 1 (1.0 eq) and 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq) in anhydrous toluene.

    • Add Pd(PPh3)4 (0.02 eq) to the mixture.

    • Add 2M aqueous potassium carbonate solution.

    • Heat the reaction mixture to 90°C and stir vigorously for 48 hours under a nitrogen atmosphere.

    • After cooling, pour the reaction mixture into methanol to precipitate the polymer.

    • Filter the polymer and wash with methanol and water.

    • Dissolve the polymer in chloroform and re-precipitate from methanol.

    • Dry the final polymer product under vacuum.

Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a simple multilayer OLED using the synthesized P-Isox as the emissive layer.

Device Structure: ITO / PEDOT:PSS / P-Isox / TPBi / LiF / Al

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • P-Isox solution in chloroform (10 mg/mL)

  • 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Protocol:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes immediately before use.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Spin-coat the P-Isox solution in chloroform onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.

    • Anneal the substrate at 80°C for 30 minutes to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator chamber with a base pressure below 1 x 10⁻⁶ Torr.

    • Deposit a 40 nm layer of TPBi as the ETL.

    • Deposit a 1 nm layer of LiF as the electron injection layer.

    • Deposit a 100 nm layer of Al as the cathode.

  • Encapsulation and Characterization:

    • Encapsulate the device using a glass lid and UV-curable epoxy resin inside the glovebox to prevent degradation from air and moisture.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. Measure the electroluminescence spectrum with a spectrometer.

Visualizations

The following diagrams illustrate the key processes described in the experimental protocols.

Synthesis_Workflow cluster_synthesis Synthesis of P-Isox BPI This compound Monomer1 Monomer 1 (Boronic Ester) BPI->Monomer1 Borylation (Pd(dppf)Cl2) Diboron Bis(pinacolato)diboron Diboron->Monomer1 PIsox P-Isox Co-polymer Monomer1->PIsox Suzuki Coupling (Pd(PPh3)4) Fluorene 2,7-Dibromo-9,9-dioctylfluorene Fluorene->PIsox

Caption: Synthetic workflow for the P-Isox co-polymer.

OLED_Fabrication cluster_device OLED Fabrication Workflow ITO 1. ITO Substrate Cleaning PEDOT 2. PEDOT:PSS Spin-Coating (HIL) ITO->PEDOT PIsox 3. P-Isox Spin-Coating (EML) PEDOT->PIsox Evaporation 4. Thermal Evaporation (ETL, EIL, Cathode) PIsox->Evaporation Encapsulation 5. Encapsulation Evaporation->Encapsulation Characterization 6. Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a multilayer OLED.

Energy_Level_Diagram cluster_energy Illustrative Energy Level Diagram of the OLED anode_label Anode (ITO) anode_lumo hil_label HIL (PEDOT:PSS) hil_lumo eml_label EML (P-Isox) eml_lumo -2.5 eV etl_label ETL (TPBi) etl_lumo -2.7 eV cathode_label Cathode (LiF/Al) cathode_lumo anode_homo -4.7 eV hil_homo -5.2 eV anode_homo->hil_homo Hole Injection eml_homo -5.8 eV hil_homo->eml_homo etl_lumo->eml_lumo etl_homo -6.2 eV cathode_lumo->etl_lumo Electron Injection cathode_homo -4.2 eV

Caption: Energy level diagram of the hypothetical OLED.

Conclusion and Future Outlook

This compound serves as a valuable and versatile building block for the development of novel organic semiconducting materials. The synthetic accessibility and the potential for tuning its electronic and photophysical properties through chemical modification make it a compound of high interest for researchers in organic electronics. While the exploration of its derivatives is still in its early stages, the foundational knowledge of organic semiconductor design suggests that isoxazole-based materials could play a significant role in the future of OLEDs, OFETs, and OPVs. Further research is required to synthesize and characterize a wider range of materials derived from this compound and to evaluate their performance in electronic devices to fully unlock their potential.

Application Notes and Protocols for the Development of Antimicrobial Agents from Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and antimicrobial evaluation of isoxazole derivatives. The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects against a range of bacterial and fungal pathogens.[1][2][3]

Introduction

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[4] This structural feature imparts unique physicochemical properties that are favorable for drug design.[2] The isoxazole ring is a versatile scaffold that can be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.[2] Many isoxazole-containing compounds have been developed and some are in clinical use, highlighting the therapeutic potential of this chemical class. The development of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant pathogens. Isoxazole derivatives represent a promising avenue for the discovery of novel drugs to combat infectious diseases.[2]

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various isoxazole derivatives against selected bacterial and fungal strains, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Table 1: Antibacterial Activity of Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4eImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole1.56 ± 0.12---[5]
4gImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole----[5]
4hImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole-10-8030-80-[5]
17hDiaziridinyl-quinone based isoxazole hybrid3.9-62.53.93.9-62.53.9-62.5[2]
28Isoxazole-containing chalcone1---[6]
43Isoxazole-containing dihydropyrazole4---[6]
45Isoxazole-containing dihydropyrazole8---[6]
46Isoxazole-containing dihydropyrazole8---[6]
178dN3, N5-di(substituted)isoxazole-3,5-diamine100-117-[7]
178eN3, N5-di(substituted)isoxazole-3,5-diamine90-110-[7]
178fN3, N5-di(substituted)isoxazole-3,5-diamine85-95-[7]
VariousGeneral Isoxazole Derivatives40-70-40-70-[8]
45cPyrazole ether-linked isoxazoline22 mm (Zone of Inhibition)12 mm (Zone of Inhibition)17 mm (Zone of Inhibition)15 mm (Zone of Inhibition)[2]
46dPhenyl-isoxazole derivative-Most effective-18 mm (Zone of Inhibition)[2]
46fPhenyl-isoxazole derivative--20 mm (Zone of Inhibition)-[2]
46jPhenyl-isoxazole derivative24 mm (Zone of Inhibition)---[2]
7bTriazole-Isoxazole Hybrid--1530[9]

Table 2: Antifungal Activity of Isoxazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
4eImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole6-60-[5]
4gImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole6-60-[5]
4hImidazo[1,2-c]pyrimidine-isoxazole-oxadiazole6-60-[5]
10cPhenyl substituted dihydroisoxazole2-[10]
11cPhenyl substituted isoxazole2-[10]
32Monosubstituted dihydropyrazole4-[6]
34Monosubstituted dihydropyrazole8-[6]
38Disubstituted dihydropyrazole2-[6]
46aPhenyl-isoxazole derivative-19 mm (Zone of Inhibition)[2]
46fPhenyl-isoxazole derivative-19 mm (Zone of Inhibition)[2]
46hPhenyl-isoxazole derivative-21 mm (Zone of Inhibition)[2]
46jPhenyl-isoxazole derivative-19 mm (Zone of Inhibition)[2]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole Derivatives via Chalcone Intermediates

This protocol describes a general and widely used method for the synthesis of isoxazole derivatives, which involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[11][12][13][14]

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Reaction Setup: In a round-bottom flask, dissolve an appropriate substituted acetophenone (1 mmol) in a suitable solvent such as methanol or ethanol (30 mL).[13]

  • Aldehyde Addition: To this solution, add the desired aromatic aldehyde (1 mmol).

  • Base Catalysis: Add a catalytic amount of a strong base, such as a 10% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), dropwise to the stirred mixture.[13]

  • Reaction: Stir the reaction mixture at room temperature for 5-10 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[13]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with a 10% aqueous solution of hydrochloric acid (HCl).[13]

  • Isolation and Purification: Collect the precipitated chalcone by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[4]

Step 2: Synthesis of Isoxazole from Chalcone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (1 mmol) in ethanol (20-50 mL).[12][13]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.5 mmol) and a base such as sodium acetate or potassium hydroxide to the mixture.[11][12][14] Glacial acetic acid can also be used as a solvent and catalyst.[12]

  • Reaction: Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.[12][14]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[12]

  • Isolation and Purification: Collect the precipitated isoxazole derivative by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Characterization: The structure of the synthesized isoxazole derivatives should be confirmed using standard analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).[4][11]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the synthesized isoxazole derivatives against various microbial strains using the broth microdilution method.

  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a concentration of 1000 µg/mL.[7]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations (e.g., from 200 µg/mL down to 3.125 µg/mL).[7]

  • Inoculum Preparation: Prepare a standardized microbial inoculum suspension as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The final concentration of the inoculum in each well should be approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[10]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] Visual inspection or measurement of absorbance at 600 nm can be used to determine the MIC.

Protocol 3: Agar Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi.

  • Inoculum Spreading: Evenly spread a standardized microbial suspension over the entire surface of the agar plate.

  • Disc Application: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known concentration of the test compound solution onto each disc. A solvent control disc should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation Substituted\nAcetophenone Substituted Acetophenone Chalcone\nIntermediate Chalcone Intermediate Substituted\nAcetophenone->Chalcone\nIntermediate Aromatic\nAldehyde Aromatic Aldehyde Aromatic\nAldehyde->Chalcone\nIntermediate Isoxazole\nDerivative Isoxazole Derivative Chalcone\nIntermediate->Isoxazole\nDerivative Hydroxylamine\nHydrochloride Hydroxylamine Hydrochloride Hydroxylamine\nHydrochloride->Isoxazole\nDerivative MIC Determination\n(Broth Microdilution) MIC Determination (Broth Microdilution) Isoxazole\nDerivative->MIC Determination\n(Broth Microdilution) Agar Disc\nDiffusion Agar Disc Diffusion Isoxazole\nDerivative->Agar Disc\nDiffusion Antimicrobial\nActivity Data Antimicrobial Activity Data MIC Determination\n(Broth Microdilution)->Antimicrobial\nActivity Data Agar Disc\nDiffusion->Antimicrobial\nActivity Data

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Isoxazole Derivatives.

G cluster_mechanisms Proposed Mechanisms of Antimicrobial Action Isoxazole Derivative Isoxazole Derivative Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Isoxazole Derivative->Inhibition of\nProtein Synthesis Inhibition of\nCell Wall Synthesis Inhibition of Cell Wall Synthesis Isoxazole Derivative->Inhibition of\nCell Wall Synthesis Disruption of\nCell Membrane Disruption of Cell Membrane Isoxazole Derivative->Disruption of\nCell Membrane Inhibition of\nMetabolic Pathways Inhibition of Metabolic Pathways Isoxazole Derivative->Inhibition of\nMetabolic Pathways Inhibition of\nSpecific Enzymes\n(e.g., Peptide Deformylase, GTPase) Inhibition of Specific Enzymes (e.g., Peptide Deformylase, GTPase) Isoxazole Derivative->Inhibition of\nSpecific Enzymes\n(e.g., Peptide Deformylase, GTPase) Inhibition of Microbial Growth Inhibition of Microbial Growth Inhibition of\nProtein Synthesis->Inhibition of Microbial Growth Inhibition of\nCell Wall Synthesis->Inhibition of Microbial Growth Disruption of\nCell Membrane->Inhibition of Microbial Growth Inhibition of\nMetabolic Pathways->Inhibition of Microbial Growth Inhibition of\nSpecific Enzymes\n(e.g., Peptide Deformylase, GTPase)->Inhibition of Microbial Growth

Caption: General Proposed Mechanisms of Action for Antimicrobial Isoxazole Derivatives.

References

Application Notes and Protocols for In Vitro Profiling of 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)isoxazole is a synthetic heterocyclic compound featuring an isoxazole ring linked to a bromophenyl group. The isoxazole moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The presence of the bromophenyl group can further influence the compound's biological profile, potentially contributing to anticancer and enzyme-inhibitory activities.[6][7]

These application notes provide a comprehensive framework for the in vitro evaluation of this compound to elucidate its potential therapeutic properties. Detailed protocols for a tiered assay cascade are presented, starting with primary cytotoxicity screening, followed by mechanistic assays to investigate its effects on inflammation, cancer-related pathways, and specific enzyme targets.

Data Presentation: Summary of Potential In Vitro Activities

The following tables summarize the expected quantitative data from the proposed in vitro assays, providing a clear structure for comparing the activity of this compound against standard reference compounds.

Table 1: Cytotoxicity Profile (IC₅₀ Values in µM)

Cell LineCancer TypeThis compound (IC₅₀ in µM)Doxorubicin (Positive Control) (IC₅₀ in µM)
MCF-7Breast AdenocarcinomaExperimental DataReference Data
MDA-MB-231Breast AdenocarcinomaExperimental DataReference Data
A549Lung CarcinomaExperimental DataReference Data
HCT116Colon CarcinomaExperimental DataReference Data
HepG2Hepatocellular CarcinomaExperimental DataReference Data

Table 2: Anti-inflammatory Activity

AssayEndpointThis compound (IC₅₀ in µM)Indomethacin (Positive Control) (IC₅₀ in µM)
COX-1 Enzyme Inhibition% Inhibition / IC₅₀Experimental DataReference Data
COX-2 Enzyme Inhibition% Inhibition / IC₅₀Experimental DataReference Data
5-LOX Enzyme Inhibition% Inhibition / IC₅₀Experimental DataReference Data
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells% Inhibition / IC₅₀Experimental DataReference Data

Table 3: Apoptosis Induction in A549 Cells

AssayParameterThis compound (at IC₅₀ concentration)Staurosporine (Positive Control)
Annexin V-FITC/PI Staining% Early Apoptotic CellsExperimental DataReference Data
Annexin V-FITC/PI Staining% Late Apoptotic/Necrotic CellsExperimental DataReference Data
Caspase-3/7 Activity AssayFold Increase vs. ControlExperimental DataReference Data
ROS Production AssayFold Increase in ROS vs. ControlExperimental DataReference Data

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Treat the cells with various concentrations of the compound and incubate for 48 hours. Include untreated and vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay

This colorimetric assay measures the peroxidase activity of cyclooxygenase (COX).

Materials:

  • COX-1/COX-2 Inhibitor Screening Assay Kit (commercially available)

  • This compound

  • Indomethacin (non-selective COX inhibitor)

  • Celecoxib (selective COX-2 inhibitor)

  • Microplate reader

Procedure:

  • Follow the manufacturer's protocol for the COX-1/COX-2 inhibitor screening assay kit.

  • Prepare a range of concentrations for this compound.

  • Add the appropriate reagents, including the heme, COX-1 or COX-2 enzyme, and the test compound or controls to the wells.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate as per the manufacturer's instructions.

  • Measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V-FITC and plasma membrane integrity using Propidium Iodide (PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Cancer cell line (e.g., A549)

  • This compound

  • Staurosporine (apoptosis inducer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its predetermined IC₅₀ concentration for 24 hours. Include untreated and staurosporine-treated positive controls.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

G cluster_0 In Vitro Assay Workflow for this compound A Primary Screening: Cytotoxicity (MTT Assay) (MCF-7, A549, HCT116, HepG2) B Secondary Screening: Anti-inflammatory Assays A->B If cytotoxic E Data Analysis & Hit Identification A->E If not cytotoxic C Mechanistic Assays: Apoptosis Pathway B->C D Enzyme Inhibition Assays B->D C->E D->E

Caption: General experimental workflow for in vitro screening.

G cluster_1 Proposed Pro-Apoptotic Signaling Pathway Compound This compound ROS Increased ROS Production Compound->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 Bcl-2 Family Modulation Mito->Bcl2 Casp9 Caspase-9 Activation Bcl2->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

References

Application Note and Protocol: Fischer Esterification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functionalization of the isoxazole core is crucial for modulating the pharmacological profile of these molecules. One common and important transformation is the conversion of isoxazole carboxylic acids to their corresponding esters. These esters often serve as key intermediates in the synthesis of more complex molecules or can themselves be the final active pharmaceutical ingredient.

This document provides a detailed protocol for the Fischer-Speier esterification of isoxazole carboxylic acids, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The provided methodology is based on established principles of organic synthesis and takes into account the chemical stability of the isoxazole ring under acidic conditions.

Data Presentation

The efficiency of the Fischer esterification of isoxazole derivatives is influenced by several factors, including the specific substrate, the alcohol used, the acid catalyst, reaction temperature, and reaction time. Below is a table summarizing typical reaction conditions and expected yields for the esterification of a model substrate, 3,5-dimethylisoxazole-4-carboxylic acid.

EntryAlcoholCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolH₂SO₄ (5)65 (Reflux)685-95
2EthanolH₂SO₄ (5)78 (Reflux)880-90
3n-PropanolH₂SO₄ (5)97 (Reflux)1275-85
4IsopropanolH₂SO₄ (10)82 (Reflux)2460-70
5Methanolp-TsOH (10)65 (Reflux)880-90

Experimental Protocols

General Protocol for the Fischer Esterification of 3,5-Dimethylisoxazole-4-carboxylic Acid

This protocol describes the synthesis of methyl 3,5-dimethylisoxazole-4-carboxylate as a representative example. The same general procedure can be adapted for other primary and secondary alcohols, with adjustments to the reaction time and temperature.

Materials:

  • 3,5-Dimethylisoxazole-4-carboxylic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The alcohol acts as both the reactant and the solvent.

  • Acid Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., concentrated sulfuric acid, 0.05-0.10 eq) to the reaction mixture. Caution: The addition of concentrated sulfuric acid to methanol is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dilute the residue with ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by distillation under reduced pressure to yield the pure isoxazole ester.

Visualizations

Experimental Workflow for Fischer Esterification of Isoxazole Derivatives

Fischer_Esterification_Workflow Start Start Reactants Dissolve Isoxazole Carboxylic Acid in excess Alcohol Start->Reactants Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reaction Heat to Reflux Catalyst->Reaction Workup Aqueous Work-up (Neutralization & Washes) Reaction->Workup Purification Purification (Chromatography or Distillation) Workup->Purification Product Pure Isoxazole Ester Purification->Product

Caption: Workflow for the synthesis of isoxazole esters via Fischer esterification.

Logical Relationship of Reaction Components and Steps

Logical_Relationship Substrate Isoxazole Carboxylic Acid Equilibrium Reversible Reaction (Equilibrium) Substrate->Equilibrium Reacts with Reagent Alcohol (Reactant & Solvent) Reagent->Equilibrium Reacts with Catalyst Acid Catalyst (H⁺ Source) Catalyst->Equilibrium Catalyzes Ester Isoxazole Ester Equilibrium->Ester Forms Water Water (Byproduct) Equilibrium->Water Forms Water->Equilibrium Drives reverse reaction

Caption: Key components and their roles in the Fischer esterification equilibrium.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(4-Bromophenyl)isoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two primary and most versatile methods for the synthesis of this compound are:

  • Condensation of a Chalcone Intermediate: This route involves the reaction of a substituted chalcone, specifically (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one or a related derivative, with hydroxylamine hydrochloride in the presence of a base.[1][2][3]

  • 1,3-Dipolar Cycloaddition: This method consists of the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from 4-bromobenzaldoxime, and an alkyne.[4][5][6]

Q2: My reaction yield is consistently low. What are the potential general causes?

A2: Low yields in isoxazole synthesis can stem from several factors. Common issues include incomplete reaction, the formation of side products, or loss of product during workup and purification.[1][7] For 1,3-dipolar cycloadditions, the instability of the nitrile oxide intermediate can also lead to dimerization and other side reactions, reducing the yield of the desired isoxazole.[1]

Q3: What are the common side products I should be aware of?

A3: In the synthesis from chalcones, common byproducts include isoxazolines (partially reduced isoxazoles) and chalcone oximes.[1] If the hydroxylamine reagent is contaminated with hydrazine, pyrazoline derivatives can also form.[1] For the 1,3-dipolar cycloaddition route, a significant side product can be the furoxan, which results from the dimerization of the nitrile oxide intermediate.[1]

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: Purification of this compound can be challenging due to the presence of structurally similar side products. The most common and effective purification method is column chromatography on silica gel.[7][8] A typical eluent system to start with is a mixture of ethyl acetate and hexanes (or petroleum ether), beginning with a low polarity (e.g., 1:9 ethyl acetate:hexanes) and gradually increasing the polarity.[7][9] If the compound is basic and shows streaking on the column, adding a small amount of triethylamine (0.1-2%) to the eluent can improve separation.[8] For acidic compounds, a small amount of acetic acid may be beneficial.[8] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective purification method.[7]

Troubleshooting Guides

Low Yield
Observation Possible Cause Suggested Solution
Low or no formation of the desired isoxazole Inappropriate choice of base or solvent.Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).[1]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.[1]
Insufficient reaction time.Extend the reaction time and monitor by TLC until the starting material is consumed.[1]
Predominant formation of isoxazoline byproduct (from chalcone route) Incomplete dehydration of the isoxazoline intermediate.Use a stronger base or a dehydrating agent. Increase the reaction temperature or prolong the reaction time.[1]
Significant amount of chalcone oxime is observed (from chalcone route) Reaction conditions favor oxime formation over Michael addition and cyclization.Alter the pH of the reaction medium. A more basic condition usually favors the Michael addition required for cyclization.[1]
Formation of furoxan as a major side product (from cycloaddition route) Dimerization of the nitrile oxide intermediate.Generate the nitrile oxide in situ at a low concentration to favor the reaction with the alkyne.
Purification Issues
Observation Possible Cause Suggested Solution
Streaking or poor separation during column chromatography The compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-2%) to the eluent system to neutralize the acidic sites on the silica gel.[8]
Inappropriate eluent system.Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. Test different solvent systems using TLC first.[7]
Product is "oiling out" during recrystallization The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too concentrated.Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent. Alternatively, choose a solvent with a lower boiling point.[7]
Difficulty inducing crystallization The solution is not supersaturated.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Concentrate the solution by evaporating some of the solvent. Cool the solution to a lower temperature in an ice bath or refrigerator.[7]

Data Presentation

The following table summarizes yields reported for key steps in the synthesis of 3-(4-bromophenyl)-5-phenylisoxazole, a close analog of the target compound.

Reaction Step Reactants Product Yield (%)
Aldol CondensationAcetophenone, 4-bromobenzaldehyde4-bromochalcone65
Bromination4-bromochalcone, Bromine2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one76
Isoxazole FormationChalcone dibromide, Hydroxylamine hydrochloride3-(4-bromophenyl)-5-phenylisoxazole95

Experimental Protocols

Protocol 1: Synthesis of this compound via the Chalcone Route (Adapted from a similar synthesis)[10]

Step 1: Synthesis of 4-Bromochalcone

  • Dissolve 1.0 g of sodium hydroxide in 15 mL of deionized water in a 125 mL Erlenmeyer flask.

  • Add a stir bar and 12 mL of ethanol.

  • Cool the flask in an ice/water bath while stirring.

  • Add 3.7 g of acetophenone and 5.55 g of 4-bromobenzaldehyde to the flask.

  • Stopper the flask and let the reaction stir overnight.

  • Collect the product by vacuum filtration and wash with deionized water.

Step 2: Synthesis of the Dibrominated Chalcone

  • In a 500 mL Erlenmeyer flask, dissolve 4.32 g of the chalcone from Step 1 in 150 mL of 99.8% acetic acid.

  • Prepare a 20% (v/v) solution of bromine in acetic acid by combining 0.9 mL of bromine with 3.9 mL of acetic acid.

  • With stirring, add the bromine solution dropwise to the chalcone solution.

  • After the addition is complete, slowly add deionized water to precipitate the product.

  • Collect the product by vacuum filtration.

Step 3: Synthesis of 3-(4-Bromophenyl)-5-phenylisoxazole

  • In an Erlenmeyer flask, dissolve 0.01 mol of the chalcone dibromide from Step 2 in 150 mL of 95% ethanol.

  • Add a solution of 1.4 g of hydroxylamine hydrochloride in 3 mL of deionized water.

  • Heat and stir the mixture on a magnetic hot plate.

  • While the mixture is hot, add a solution of 3.4 g of KOH dissolved in 4 mL of water dropwise.

  • Heat the mixture for an additional ten minutes after the addition is complete.

  • Cool the mixture and add water to crystallize the isoxazole. Complete the crystallization in an ice/water bath.

  • Collect the product by vacuum filtration.

Protocol 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition (General Procedure)[5][11]

Step 1: Preparation of 4-Bromobenzaldoxime

  • To a solution of 4-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the 4-bromobenzaldoxime (1.0 eq) and a suitable alkyne (e.g., ethynylbenzene, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an oxidant, such as a solution of sodium hypochlorite (bleach), dropwise to the reaction mixture to generate the nitrile oxide in situ.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Visualizations

experimental_workflow_chalcone start Start chalcone_formation Chalcone Formation (Aldol Condensation) start->chalcone_formation bromination Bromination chalcone_formation->bromination isoxazole_synthesis Isoxazole Synthesis (Cyclization with Hydroxylamine) bromination->isoxazole_synthesis purification Purification (Column Chromatography/Recrystallization) isoxazole_synthesis->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via the chalcone route.

experimental_workflow_cycloaddition start Start oxime_formation Oxime Formation (from 4-Bromobenzaldehyde) start->oxime_formation cycloaddition 1,3-Dipolar Cycloaddition (in situ Nitrile Oxide Generation) oxime_formation->cycloaddition purification Purification (Column Chromatography) cycloaddition->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via 1,3-dipolar cycloaddition.

troubleshooting_yield low_yield Low Yield Observed check_reaction Check Reaction Progress (TLC) low_yield->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Significant Side Products check_reaction->side_products No purification_issue Check Purification Step check_reaction->purification_issue Reaction Complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Change Base/Solvent incomplete_reaction->optimize_conditions side_products->optimize_conditions yield_improved Yield Improved optimize_conditions->yield_improved loss_during_workup Product Loss During Workup/ Purification purification_issue->loss_during_workup Yes purification_issue->yield_improved No optimize_purification Optimize Purification: - Adjust Eluent Polarity - Use Different Stationary Phase - Optimize Recrystallization Solvent loss_during_workup->optimize_purification optimize_purification->yield_improved

Caption: Troubleshooting logic for addressing low yield in isoxazole synthesis.

References

Technical Support Center: 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3-Dipolar Cycloaddition Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side products encountered during these powerful synthetic transformations.

Troubleshooting Guides & FAQs

This section addresses specific issues related to the formation of unwanted byproducts in 1,3-dipolar cycloaddition reactions.

FAQ 1: My azide-alkyne cycloaddition (CuAAC) reaction is yielding a significant amount of a diyne byproduct. What is happening and how can I prevent it?

Answer:

The formation of a diyne byproduct in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is most likely due to the oxidative homocoupling of your terminal alkyne, a side reaction commonly known as Glaser coupling.[1][2] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules.

Troubleshooting Steps:

  • Maintain Anaerobic Conditions: Oxygen is a key culprit in Glaser coupling. It is crucial to degas all solvents and reagents thoroughly before use and to run the reaction under an inert atmosphere, such as nitrogen or argon.[2]

  • Use an Adequate Amount of Reducing Agent: A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to keep the copper catalyst in its active Cu(I) oxidation state.[1] Ensure you are using a sufficient excess (typically 5-10 equivalents relative to copper) to counteract any dissolved oxygen.

  • Employ Stabilizing Ligands: Copper-coordinating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and thereby minimizing Glaser coupling.[3] These ligands also accelerate the desired cycloaddition reaction.

Experimental Protocol to Minimize Glaser Coupling in CuAAC:

This protocol provides a general procedure for a small-scale CuAAC reaction with measures to suppress alkyne homocoupling.

Reagent Amount Concentration (Stock) Notes
Azide1.0 equiv10 mM in DMSO
Alkyne1.2 equiv10 mM in DMSO
CuSO₄·5H₂O0.05 equiv10 mM in H₂O
Sodium Ascorbate0.5 equiv100 mM in H₂OPrepare fresh
THPTA0.25 equiv50 mM in H₂OLigand:Copper ratio of 5:1
SolventDegassed tBuOH/H₂O (1:1)

Procedure:

  • To a reaction vial, add the azide and alkyne solutions.

  • In a separate vial, prepare the catalyst premix by adding the THPTA solution to the CuSO₄ solution.

  • Add the catalyst premix to the reaction vial containing the azide and alkyne.

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature under an inert atmosphere and monitor by TLC or LC-MS.

Troubleshooting Workflow for Glaser Coupling:

Glaser_Coupling_Troubleshooting start Diyne byproduct (Glaser coupling) detected check_inert Are you using an inert atmosphere? start->check_inert degas Degas solvents and reagents thoroughly check_inert->degas No check_ascorbate Is sodium ascorbate solution fresh and in sufficient excess? check_inert->check_ascorbate Yes degas->check_ascorbate prepare_fresh Prepare fresh sodium ascorbate solution (5-10 eq.) check_ascorbate->prepare_fresh No/Unsure check_ligand Are you using a stabilizing ligand? check_ascorbate->check_ligand Yes prepare_fresh->check_ligand add_ligand Add a suitable ligand (e.g., THPTA, TBTA) check_ligand->add_ligand No end Glaser coupling minimized check_ligand->end Yes add_ligand->end

Troubleshooting workflow for minimizing Glaser coupling.
FAQ 2: My reaction with a nitrile oxide is primarily forming a furoxan. How can I favor the desired cycloaddition?

Answer:

The formation of a furoxan (a 1,2,5-oxadiazole-2-oxide) indicates that your nitrile oxide is dimerizing faster than it is reacting with your dipolarophile.[4] This is a very common side reaction, as nitrile oxides are often unstable and highly reactive.

Troubleshooting Steps:

  • In Situ Generation: The most effective way to prevent dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile. This ensures that the nitrile oxide is trapped by the dipolarophile as it is formed, keeping its concentration low and minimizing the bimolecular dimerization process.[4][5]

  • Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime or a hydroximoyl chloride) or the activating reagent (e.g., a base or an oxidant) to the reaction mixture containing a stoichiometric excess of the dipolarophile. This maintains a low instantaneous concentration of the nitrile oxide.

  • Increase Dipolarophile Concentration: Using a higher concentration or a larger excess of the dipolarophile can increase the rate of the desired cycloaddition, outcompeting the dimerization reaction.

  • Optimize Reaction Temperature: Dimerization is often accelerated at higher temperatures. Consider running your reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the dimerization pathway, provided the desired cycloaddition still proceeds at a reasonable rate.

Experimental Protocol for In Situ Generation of a Nitrile Oxide:

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using N-chlorosuccinimide (NCS) and subsequent trapping with an alkene.

Reagent Amount Concentration Notes
Aldoxime1.0 equiv
Alkene1.5 equiv
N-Chlorosuccinimide (NCS)1.1 equiv
Triethylamine (Et₃N)1.2 equiv
SolventDry THF or CH₂Cl₂

Procedure:

  • Dissolve the aldoxime and the alkene in the chosen dry solvent in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of NCS in the same solvent.

  • Add the NCS solution dropwise to the aldoxime/alkene mixture over a period of 30-60 minutes.

  • After the addition of NCS is complete, add the triethylamine dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure. Purify the crude product by column chromatography.

Mechanism of Furoxan Formation:

Furoxan_Formation R_CNO_1 R-C≡N⁺-O⁻ Dimerization Dimerization R_CNO_1->Dimerization R_CNO_2 R-C≡N⁺-O⁻ R_CNO_2->Dimerization Furoxan Furoxan Dimerization->Furoxan

Unwanted dimerization of nitrile oxides to form furoxans.
FAQ 3: I am obtaining a mixture of regioisomers in my 1,3-dipolar cycloaddition. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions and is governed by both electronic (frontier molecular orbital interactions) and steric factors.[6] For example, the thermal cycloaddition of an azide with an unsymmetrical alkyne often yields a mixture of 1,4- and 1,5-disubstituted triazoles.[1]

Troubleshooting Steps:

  • Catalyst Selection (for Azide-Alkyne Cycloadditions):

    • Copper(I) Catalysis (CuAAC): For the reaction of terminal alkynes with azides, using a copper(I) catalyst strongly favors the formation of the 1,4-regioisomer.[1] This is the basis of "click chemistry."

    • Ruthenium Catalysis (RuAAC): If the 1,5-regioisomer is desired, a ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, can be employed.[7]

  • Electronic Effects: The regioselectivity is often dictated by the HOMO-LUMO interactions between the 1,3-dipole and the dipolarophile. Modifying the electronic properties of your reactants by adding electron-withdrawing or electron-donating groups can influence which regioisomer is favored.

  • Steric Hindrance: Bulky substituents on either the 1,3-dipole or the dipolarophile can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.

  • Solvent Effects: The polarity of the solvent can sometimes influence the regioselectivity of the reaction. It is worth screening a few solvents of varying polarity.

Regioselectivity in Azide-Alkyne Cycloadditions:

Reaction Type Catalyst Major Regioisomer Typical Ratio (1,4:1,5)
Thermal Huisgen CycloadditionNoneMixture~1:1
Copper-Catalyzed (CuAAC)Cu(I)1,4-disubstituted>95:5
Ruthenium-Catalyzed (RuAAC)Ru(II)1,5-disubstituted5:>95
FAQ 4: My nitrone cycloaddition is producing a mixture of diastereomers. What strategies can I use to improve the diastereoselectivity?

Answer:

Controlling diastereoselectivity in nitrone cycloadditions is crucial for synthesizing complex molecules with defined stereochemistry. The formation of multiple diastereomers arises from the different possible modes of approach (endo vs. exo) of the nitrone and the alkene.

Troubleshooting Steps:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the nitrone or the dipolarophile can effectively control the facial selectivity of the cycloaddition, leading to the preferential formation of one diastereomer.

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the nitrone or the dipolarophile, creating a more rigid transition state and enhancing the energy difference between the endo and exo approaches, thereby improving diastereoselectivity.

  • Substrate Control: The inherent stereocenters in a complex substrate can direct the cycloaddition to occur on a specific face of the molecule.

  • Reaction Temperature: Lowering the reaction temperature can often increase the diastereoselectivity by favoring the transition state with the lower activation energy.

Logical Diagram for Improving Diastereoselectivity:

Diastereoselectivity_Improvement start Mixture of diastereomers observed chiral_aux Incorporate a chiral auxiliary? start->chiral_aux lewis_acid Use a Lewis acid catalyst? chiral_aux->lewis_acid No end Improved diastereoselectivity chiral_aux->end Yes lower_temp Lower the reaction temperature? lewis_acid->lower_temp No lewis_acid->end Yes lower_temp->end

Strategies to improve diastereoselectivity in nitrone cycloadditions.
FAQ 5: I suspect my isoxazolidine product is hydrolyzing during workup or purification. How can I prevent this?

Answer:

Isoxazolidines, the products of nitrone cycloadditions, can be susceptible to hydrolysis, especially under acidic conditions, leading to the formation of β-amino alcohol derivatives.

Troubleshooting Steps:

  • Neutral Workup: Avoid acidic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate or a phosphate buffer to wash the organic layer.

  • Anhydrous Conditions: Ensure all solvents and reagents used for purification (e.g., column chromatography) are dry.

  • Choice of Stationary Phase: If using column chromatography, consider using neutral or basic alumina instead of silica gel, as silica gel can be slightly acidic.

  • Minimize Exposure to Moisture: Handle and store the purified isoxazolidine under an inert atmosphere and away from moisture.

This technical support center aims to provide a starting point for troubleshooting common issues in 1,3-dipolar cycloaddition reactions. For more specific challenges, consulting the primary literature for closely related systems is always recommended.

References

Technical Support Center: Optimizing Nitrile Oxide Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for nitrile oxide cycloadditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during nitrile oxide cycloaddition experiments.

Problem Potential Cause Solution
Low or no product yield Nitrile oxide instability leading to decomposition or dimerization. Generate the nitrile oxide in situ in the presence of the dipolarophile. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., hydroxamoyl chloride) or the activating reagent (e.g., a base) to the reaction mixture containing the dipolarophile.[1][2][3]
Low reactivity of the dipolarophile. Increase the concentration of the dipolarophile.[1][2] Consider using a more reactive dipolarophile, such as an electron-deficient or strained alkene.[1][3] Lewis acid catalysis can also be employed to activate the dipolarophile.[2]
Suboptimal reaction temperature. Empirically determine the optimal temperature. While higher temperatures can sometimes promote dimerization, they can also accelerate the desired cycloaddition.[1] For asymmetric reactions, lower temperatures often improve enantioselectivity.[2]
Inappropriate solvent. Screen a variety of solvents with differing polarities.[4] Dichloromethane, benzene, and THF are commonly used.[5][6][7] In some cases, solvent-free conditions or unconventional solvents like supercritical CO2 or ionic liquids may be advantageous.[8][9][10]
Significant formation of furoxan (dimer) byproduct The rate of dimerization is faster than the rate of cycloaddition. Increase the concentration of the dipolarophile to favor the bimolecular cycloaddition.[1][2] Employing a more reactive dipolarophile can also outcompete the dimerization process.[1]
High instantaneous concentration of nitrile oxide. Utilize high dilution conditions or the slow addition of the nitrile oxide precursor to keep its concentration low at any given time.[2][3]
High reaction temperature. Perform the reaction at lower temperatures (e.g., 0 °C or below) to decrease the rate of dimerization, provided the cycloaddition still proceeds at a reasonable rate.[1][3]
Poor regioselectivity Electronic and/or steric factors of the dipole and dipolarophile are not sufficiently differentiated. Modify the electronic or steric properties of the substituents on both the nitrile oxide and the dipolarophile. Frontier Molecular Orbital (FMO) theory can help predict the favored regioisomer.[2][5][11]
Reaction conditions favoring a mixture of isomers. Lowering the reaction temperature can enhance regioselectivity.[2] The use of Lewis acid catalysts can also improve regiochemical control.[2]
Poor stereoselectivity (in asymmetric reactions) Ineffective chiral catalyst or auxiliary. Screen different chiral Lewis acid catalysts or chiral auxiliaries.[5][11] For catalyzed reactions, optimizing the catalyst loading is crucial; sometimes a higher loading (10-30 mol%) is necessary.[2]
High reaction temperature. Asymmetric induction is often more effective at lower temperatures.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides?

A1: Nitrile oxides are typically unstable and generated in situ. The most common methods include:

  • Dehydrohalogenation of hydroxamoyl halides: This classic method uses a base to eliminate a hydrogen halide.[2][12]

  • Oxidation of aldoximes: A variety of oxidizing agents can be used, such as N-chlorosuccinimide (NCS), Oxone, or tert-butyl hypoiodite (t-BuOI).[2][13]

  • Dehydration of primary nitroalkanes. [2]

Q2: How can I minimize the formation of the furoxan dimer?

A2: Furoxan formation results from the dimerization of the nitrile oxide.[14][15] To minimize this side reaction, it is crucial to keep the instantaneous concentration of the nitrile oxide low and to trap it with the dipolarophile as quickly as possible.[1] This is best achieved by generating the nitrile oxide in situ via slow addition of its precursor to a solution containing an excess of the dipolarophile.[1][2] Running the reaction at lower temperatures can also slow down the rate of dimerization.[1][3]

Q3: What is the role of the solvent in nitrile oxide cycloadditions?

A3: The choice of solvent can influence the reaction rate and selectivity. While some cycloadditions are not significantly affected by solvent polarity, others benefit from specific solvents.[4] Common solvents include dichloromethane, chloroform, THF, and benzene.[5][6][16][17] Theoretical studies suggest that solvent effects can influence the stability of transition states and, consequently, the regio- and diastereoselectivity.[6][7] It is often recommended to screen a few solvents to find the optimal conditions for a specific reaction.

Q4: How do electronic effects of the dipolarophile influence the reaction?

A4: The electronic nature of the dipolarophile is a key factor in the success of the cycloaddition. According to Frontier Molecular Orbital (FMO) theory, the reaction can be classified based on the dominant interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants.[17][18] Generally, electron-deficient alkenes and alkynes are more reactive towards nitrile oxides in what is known as a normal electron demand 1,3-dipolar cycloaddition.[1]

Q5: Can catalysts be used to improve nitrile oxide cycloadditions?

A5: Yes, catalysts can be used to enhance various aspects of the reaction. Lewis acids can activate the dipolarophile, increasing the reaction rate and improving regioselectivity.[2] For asymmetric cycloadditions, chiral Lewis acids are employed to induce enantioselectivity.[2] Catalysts such as magnesium and iridium complexes have also been reported to influence the reaction.[5]

Experimental Protocols

General Procedure for in situ Generation of Nitrile Oxide from an Aldoxime and Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 eq.) and the dipolarophile (1.2-2.0 eq.) in a suitable solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Reagent Addition: To this solution, add the oxidizing agent (e.g., N-chlorosuccinimide or Oxone) portion-wise or a solution of the oxidizing agent dropwise over a period of time. If a base is required (e.g., for dehydrohalogenation), it should also be added slowly.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with aqueous sodium thiosulfate if an oxidizing agent was used).[1] Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Data Presentation

Table 1: Effect of Solvent on Nitrile Oxide Cycloaddition Yield
EntryNitrile Oxide PrecursorDipolarophileSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldoximeStyreneDioxaneRoom Temp.-88[13]
24-MethoxybenzaldoximeMethyl AcrylateCH₂Cl₂Room Temp.268[5]
34-NitrobenzaldoximePhenylacetyleneTHFRoom Temp.-61[5]
42,2-Dimethylpropanenitrile oxideN-(cyclopent-2-en-1-yl)benzamideDCM--~67[6][7]
52,2-Dimethylpropanenitrile oxideN-(cyclopent-2-en-1-yl)benzamideBenzene--~67[6][7]
Table 2: Comparison of Nitrile Oxide Generation Methods
MethodPrecursorReagentsConditionsAdvantagesDisadvantages
DehydrohalogenationHydroxamoyl HalideBase (e.g., Et₃N)Often mild, room temp.Well-established, reliable.Precursor synthesis required.
OxidationAldoximeNCS, Oxone, t-BuOIMild conditionsReadily available precursors.Oxidant may have side reactions.
DehydrationPrimary NitroalkaneDehydrating agentVariesAlternative route.May require harsher conditions.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction In Situ Generation & Cycloaddition cluster_workup Work-up & Purification reactants Dissolve Aldoxime (1.0 eq.) and Dipolarophile (1.2-2.0 eq.) in Solvent cool Cool to Desired Temperature reactants->cool add_reagent Slowly Add Oxidizing Agent/Base cool->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Dry, Concentrate, & Purify extract->purify

Caption: Experimental workflow for nitrile oxide cycloaddition.

troubleshooting_logic cluster_yield Yield Issues cluster_solutions_dimer Dimerization Solutions cluster_solutions_reactivity Reactivity Solutions start Low Yield or Side Products? check_dimer Furoxan Dimer Observed? start->check_dimer check_reactivity Unreacted Starting Material? start->check_reactivity slow_addition Slow Addition of Precursor/Base check_dimer->slow_addition Yes inc_dipolarophile Increase Dipolarophile Concentration check_dimer->inc_dipolarophile Yes lower_temp Lower Reaction Temperature check_dimer->lower_temp Yes more_reactive_dipolarophile Use More Reactive Dipolarophile check_reactivity->more_reactive_dipolarophile Yes optimize_temp Optimize Temperature check_reactivity->optimize_temp Yes change_solvent Change Solvent check_reactivity->change_solvent Yes add_catalyst Add Lewis Acid Catalyst check_reactivity->add_catalyst Yes

Caption: Troubleshooting logic for common cycloaddition issues.

References

Technical Support Center: Mitigating Nitrile Oxide Dimerization in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nitrile oxide dimerization during isoxazole synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: The primary product of my reaction is the furoxan dimer, not the desired isoxazole.

Potential Causes & Solutions:

Potential CauseSuggested Solution
High instantaneous concentration of the nitrile oxide. Slow Addition: Introduce the nitrile oxide precursor (e.g., hydroxamoyl chloride or aldoxime) or the activating reagent (e.g., base or oxidant) slowly to the reaction mixture containing the dipolarophile. This maintains a low concentration of the highly reactive nitrile oxide, favoring the desired [3+2] cycloaddition over the bimolecular dimerization.[1][2]
High Dilution: Running the reaction at a lower overall concentration can also favor the intramolecular or desired bimolecular cycloaddition over the competing dimerization.[1][3]
The rate of cycloaddition is slower than the rate of dimerization. Increase Dipolarophile Concentration: Use a stoichiometric excess of the dipolarophile to increase the probability of the desired reaction.[2]
Use a More Reactive Dipolarophile: Electron-deficient or strained alkenes and alkynes generally exhibit higher reactivity towards nitrile oxides.[2]
High reaction temperature. Lower the Reaction Temperature: Dimerization is often accelerated at higher temperatures. Conducting the reaction at 0°C or lower can help minimize this side reaction, provided the desired cycloaddition proceeds at a reasonable rate.[2]

Problem 2: The yield of the desired isoxazole is low, even with minimal dimer formation.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inefficient in situ generation of the nitrile oxide. Optimize Reagents: Ensure the purity and reactivity of your starting materials and reagents. For instance, when generating nitrile oxides from aldoximes, the choice of oxidizing agent (e.g., N-chlorosuccinimide (NCS), sodium hypochlorite, or Oxone) is critical.[4] For dehydrohalogenation of hydroxamoyl chlorides, use an appropriate non-nucleophilic base like triethylamine (TEA).[1]
Decomposition of the nitrile oxide intermediate. Control Temperature: Nitrile oxides can be unstable at elevated temperatures. Maintaining a low reaction temperature throughout the generation and cycloaddition process is crucial.
Unfavorable reaction conditions. Solvent Screening: The polarity of the solvent can influence the rates of both the cycloaddition and dimerization reactions. Aprotic solvents are generally preferred. Experiment with different solvents to find the optimal conditions for your specific substrates.
pH Control: For certain reactions, particularly in aqueous media, maintaining the correct pH can be critical for both nitrile oxide stability and reaction rate.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile oxide dimerization?

A1: Nitrile oxides are prone to dimerizing via a [3+2] cycloaddition reaction with themselves to form furoxans (1,2,5-oxadiazole-2-oxides).[2][6] This is a common side reaction that competes with the desired cycloaddition with a dipolarophile.

Q2: How does steric hindrance affect nitrile oxide dimerization?

A2: Increasing the steric bulk on the substituent (R-group) of the nitrile oxide (R-C≡N⁺-O⁻) can significantly hinder the dimerization process.[3] Large, bulky groups make it sterically difficult for two nitrile oxide molecules to approach each other in the correct orientation for dimerization.[3] For example, mesityl nitrile oxide is a stable, crystalline solid due to the significant steric hindrance provided by the mesityl group.[3][7]

Q3: Can nitrile oxide dimerization be completely avoided?

A3: While complete elimination can be challenging, dimerization can often be minimized to negligible levels. The most effective strategy is the in situ generation of the nitrile oxide in the presence of a reactive dipolarophile. This ensures that the nitrile oxide is trapped in the desired cycloaddition reaction as soon as it is formed.[2]

Q4: What are the common methods for the in situ generation of nitrile oxides?

A4: Common methods include the dehydrohalogenation of hydroximoyl chlorides using a base, the oxidation of aldoximes, and the dehydration of primary nitroalkanes.[3][8]

Q5: Are there any "green" or more environmentally friendly methods for generating nitrile oxides?

A5: Yes, methods using reagents like Oxone in combination with sodium chloride for the oxidation of aldoximes are considered greener alternatives.[4] Reactions in aqueous media have also been explored to reduce the use of organic solvents.[5]

Quantitative Data

The following table summarizes the impact of different reaction conditions on the yield of isoxazole and the formation of the furoxan dimer.

Precursor/MethodDipolarophileConditionsIsoxazole Yield (%)Furoxan Dimer Yield (%)Reference
Phenylhydroximoyl chloridePhenylacetyleneEt3N, CH2Cl2, rt, 2h85Not reported[5]
4-MethylbenzaldoximePhenylacetyleneNaCl, Oxone, Na2CO3, ball-milling, rt83Not reported[9]
BenzaldoximeStyrenet-BuOI, 2,6-lutidine, dioxane, rt88Not reported[10]
NitroalkaneVariousdi-tert-butyl dicarbonate, DMAP, rtImproved yieldsNot specified[11]
N-propargylbenzimidazole oxime(intramolecular)Bleach, DCM, rt97Not reported[12]

Experimental Protocols

Protocol 1: In Situ Generation of Nitrile Oxide from Aldoxime via Oxidation

This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime using sodium hypochlorite (bleach) followed by an intramolecular cycloaddition.

  • Reaction Setup: To a round-bottom flask, add the aldoxime precursor (1.0 equivalent).

  • Solvent Addition: Add dichloromethane (DCM) to dissolve the starting material.

  • Cooling: Cool the flask to 0°C in an ice bath with vigorous stirring.

  • Oxidant Addition: Slowly add an aqueous solution of sodium hypochlorite (bleach, in excess) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: In Situ Generation of Nitrile Oxide from Hydroximoyl Chloride with Slow Base Addition

This protocol details the in situ generation of a nitrile oxide from a hydroximoyl chloride with slow addition of a base to minimize dimerization.

  • Reaction Setup: In a round-bottom flask, dissolve the dipolarophile (1.0 equivalent) and the corresponding hydroximoyl chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Slowly add a solution of a suitable base (e.g., triethylamine, 1.2-1.5 equivalents) in the same solvent to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Proceed with a standard aqueous workup, followed by drying of the organic layer and purification of the product by column chromatography.[13]

Visualizations

Mitigating_Dimerization_Workflow Precursor Nitrile Oxide Precursor (e.g., Aldoxime) SlowAddition Slow Addition of Reagent Precursor->SlowAddition is subjected to Reagent Activating Reagent (e.g., Oxidant) Reagent->SlowAddition Dipolarophile Dipolarophile Isoxazole Desired Isoxazole Dipolarophile->Isoxazole leads to Solvent Aprotic Solvent Temperature Low Temperature (e.g., 0°C) SlowAddition->Dipolarophile reacts with Dimer Furoxan Dimer SlowAddition->Dimer can lead to HighDilution High Dilution HighDilution->Dipolarophile

Caption: Workflow for mitigating nitrile oxide dimerization.

Troubleshooting_Furoxan_Formation start High Furoxan Dimer Formation q1 Is the nitrile oxide precursor added slowly? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Implement slow addition q2 Is the reaction run at high dilution? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Increase dilution q3 Is the dipolarophile concentration high? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Increase dipolarophile concentration q4 Is the reaction temperature low? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Lower reaction temperature solution Consider using a more reactive dipolarophile or sterically hindered nitrile oxide. a4_yes->solution

Caption: Troubleshooting logic for furoxan formation.

References

effect of solvent and temperature on isoxazole synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of isoxazoles, with a specific focus on the critical roles of solvent and temperature in determining reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two most prevalent and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature critically impact the yield of isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that significantly influence the outcome of isoxazole synthesis.[1] The choice of solvent can affect the solubility of reactants, reaction rate, and the regioselectivity of the reaction.[1] Temperature optimization is essential for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of reactants or products, while low temperatures may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely causes and how can I resolve this?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A primary issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][2] To address this, consider the following:

  • Nitrile Oxide Dimerization: This is a common side reaction.[1][2] To minimize it, you can try adding the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. Another strategy is to use a slight excess of the alkyne dipolarophile.[1]

  • Inefficient Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for your substrate and reaction conditions.[1] Also, verify the purity of the nitrile oxide precursor.[1]

  • Reaction Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also accelerate the undesired dimerization of the nitrile oxide.[1][2]

  • Solvent Choice: The solvent affects the solubility of your reactants and the stability of the nitrile oxide. The optimal solvent will be system-dependent.

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity of my reaction?

A4: The formation of isomers is a frequent challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the reacting molecules. For instance, terminal alkynes often favor the formation of 3,5-disubstituted isoxazoles.[2] To enhance regioselectivity, you might consider alternative synthetic routes, such as using β-enamino diketones, which can be tuned to produce specific isomers.[2][3]

Q5: Can green chemistry principles be applied to isoxazole synthesis?

A5: Yes, significant efforts have been made to develop more environmentally friendly methods for isoxazole synthesis.[4][5] The use of green solvents like water or deep eutectic solvents (DES) has been explored.[4][6] For example, a choline chloride:glycerol (1:2) deep eutectic solvent has been successfully used, avoiding toxic catalysts and volatile organic compounds (VOCs).[6] Additionally, ultrasound-assisted synthesis has emerged as a promising green alternative, often leading to shorter reaction times, higher yields, and reduced energy consumption.[4][7][8]

Data on Solvent and Temperature Effects

The following tables summarize the impact of different solvents and temperatures on the yield of isoxazole synthesis based on various reported methodologies.

Table 1: Effect of Solvent on Isoxazole Synthesis Yield

Reaction TypeSubstratesSolventTemperature (°C)Yield (%)Reference
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateEthanol (EtOH)100Moderate[5]
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateTetrahydrofuran (THF)100Moderate[5]
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateToluene (Tol)100Moderate[5]
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateWater (H₂O)100Good[5]
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateDimethylformamide (DMF)100Good[5]
One-pot, three-componentBenzaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetateSolvent-free100Best[5]
CyclizationPyrazole aldehyde oxime, N-chlorosuccinimide, Propargyl alcoholEthylene glycol8048[6]
CyclizationPyrazole aldehyde oxime, N-chlorosuccinimide, Propargyl alcoholCholine chloride:glycerol (1:2)Ambient85[6]
1,3-dipolar cycloadditionPhenylacetylene, NaNO₂N,N-Dimethylacetamide (DMAc)Not specified92[9]
1,3-dipolar cycloadditionPhenylacetylene, NaNO₂Dimethyl sulfoxide (DMSO)Not specifiedLower than DMAc[9]
1,3-dipolar cycloadditionPhenylacetylene, NaNO₂Dimethylformamide (DMF)Not specifiedLower than DMAc[9]

Table 2: Effect of Temperature on Isoxazole Synthesis Yield

Reaction TypeSubstratesSolventTemperature (°C)Yield (%)Reference
Intramolecular Nitrile Oxide CycloadditionDimethyl-2-(2-nitro-1-phenyl)-2-(prop-2-yn-1yl)malonateNot specified-7895[10]
Intramolecular Nitrile Oxide CycloadditionDimethyl-2-(2-nitro-1-phenyl)-2-(prop-2-yn-1yl)malonateNot specified0Moderate[10]
Intramolecular Nitrile Oxide CycloadditionDimethyl-2-(2-nitro-1-phenyl)-2-(prop-2-yn-1yl)malonateNot specifiedRoom Temp.Poor[10]
1,3-dipolar cycloadditionα-nitroketone, alkeneAcetonitrile80Good[1]
Condensation3-(dimethylamino)-1-arylprop-2-en-1-one, hydroxylamine HClWaterRefluxGood[1]
Ultrasound-assistedAryl aldoximes, terminal alkynest-BuOH/H₂O (1:1)60Good[4]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition in a Deep Eutectic Solvent [3]

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in a choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.[3]

Protocol 2: Synthesis of 5-Arylisoxazoles via Condensation in Water [1]

  • Reaction Setup: A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.

  • Reaction: The reaction is heated to reflux and monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature.

  • Isolation: The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.

Visual Guides

G start Start Reaction Setup reagents Select Reagents (Alkyne, Nitrile Oxide Precursor) start->reagents conditions Select Initial Conditions (Solvent, Temperature, Base) reagents->conditions run Run Reaction & Monitor (TLC, LC-MS) conditions->run workup Work-up & Purify run->workup analyze Analyze Product (Yield, Purity, Structure) workup->analyze result Desired Yield? analyze->result end End result->end Yes troubleshoot Troubleshoot result->troubleshoot No optimize_temp Optimize Temperature troubleshoot->optimize_temp optimize_solvent Change Solvent troubleshoot->optimize_solvent optimize_reagents Adjust Reagents (Stoichiometry, Purity) troubleshoot->optimize_reagents optimize_temp->run optimize_solvent->run optimize_reagents->run

Caption: Workflow for Isoxazole Synthesis Optimization.

G cluster_factors Controlling Factors cluster_effects Reaction Effects Solvent Solvent Choice Solubility Reactant Solubility Solvent->Solubility Kinetics Reaction Kinetics Solvent->Kinetics Temperature Temperature Temperature->Kinetics SideReactions Side Reactions (e.g., Dimerization) Temperature->SideReactions High temp can increase Decomposition Decomposition Temperature->Decomposition Excessive temp Yield Final Yield & Purity Solubility->Yield Kinetics->Yield SideReactions->Yield Decreases Decomposition->Yield Decreases

Caption: Factors Influencing Isoxazole Synthesis Yield.

References

strategies to avoid isomeric products in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their cycloaddition experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to help you avoid the formation of undesired isomeric products.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of isomerism I need to control in a cycloaddition reaction?

A1: In cycloaddition reactions, particularly the Diels-Alder reaction, there are two main forms of isomerism to control:

  • Regioisomerism: This occurs when both the diene and dienophile are unsymmetrical. The reactants can align in different orientations to form constitutional isomers, often referred to as "ortho," "meta," and "para" adducts. Controlling regioselectivity means ensuring only one of these constitutional isomers is formed.[1][2]

  • Stereoisomerism: This relates to the 3D arrangement of atoms in the product. The most common stereochemical challenge is controlling the endo vs. exo selectivity, which results in diastereomers.[3][4] When chiral catalysts or auxiliaries are used, controlling enantioselectivity (the formation of one enantiomer over its mirror image) is also critical.

Q2: What is the fundamental principle for controlling regioselectivity in a Diels-Alder reaction?

A2: Regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. The reaction is most efficient when one reactant is electron-rich (nucleophilic) and the other is electron-poor (electrophilic).[5] The major regioisomer arises from the alignment that matches the most nucleophilic carbon of one reactant with the most electrophilic carbon of the other. This can be predicted by analyzing the resonance structures of the reactants to identify the atoms with the largest partial negative and positive charges.[1][6][7]

Q3: What is the "Alder Endo Rule" and how reliable is it?

A3: The Alder Endo Rule states that for a normal-demand Diels-Alder reaction, the endo stereoisomer is typically the major product under kinetic control (lower temperatures, shorter reaction times).[3] This preference is attributed to favorable "secondary orbital interactions" between the π-system of the activating group on the dienophile and the central carbons of the diene in the transition state. While a useful guideline, this rule is not absolute. Highly sterically hindered reactants or different reaction conditions (e.g., high temperatures favoring the thermodynamically more stable exo product) can lead to the exo isomer being the major product.[8]

Q4: When should I consider using a Lewis acid catalyst?

A4: Lewis acid catalysts are highly effective for accelerating reaction rates and enhancing both regioselectivity and stereoselectivity, especially endo-selectivity.[3] They work by coordinating to the electron-withdrawing group on the dienophile, making it more electron-poor and lowering its LUMO energy.[9] This enhances the electronic complementarity with the diene and can magnify the secondary orbital interactions that favor the endo transition state. Chiral Lewis acids are also a cornerstone of asymmetric catalysis, enabling the synthesis of enantioenriched products.[4][10]

Q5: What is the difference between using a chiral auxiliary and a chiral catalyst?

A5: Both are strategies for asymmetric synthesis.

  • A chiral auxiliary is a chiral molecule that is temporarily attached to one of the achiral reactants. It sterically directs the approach of the other reactant, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary is cleaved off and can often be recovered.[11]

  • A chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst) is a chiral substance used in sub-stoichiometric amounts. It creates a chiral environment around the reactants, lowering the energy of the transition state for the formation of one enantiomer over the other. The catalyst is regenerated and participates in multiple reaction cycles.[12][13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Formation of multiple constitutional isomers)

Question: My Diels-Alder reaction between an unsymmetrical diene and dienophile is producing a nearly 1:1 mixture of regioisomers. How can I improve this?

Answer: Poor regioselectivity stems from insufficient electronic differentiation between the termini of the diene and/or dienophile. Here is a systematic approach to troubleshoot this issue:

StrategyActionRationale
1. Enhance Electronic Bias Modify the substituents. If possible, use a stronger electron-donating group (EDG) on the diene (e.g., -OR, -NR₂) and a stronger electron-withdrawing group (EWG) on the dienophile (e.g., -CHO, -COR, -CN).This increases the difference in the frontier molecular orbital (FMO) coefficients at the reacting carbons, creating a stronger preference for one alignment.[1][5]
2. Introduce a Lewis Acid Catalyst Add a Lewis acid such as AlCl₃, Et₂AlCl, BF₃·OEt₂, or SnCl₄. Start with catalytic amounts (10-20 mol%) at low temperatures (e.g., -78 °C to 0 °C).The Lewis acid coordinates to the EWG on the dienophile, making it significantly more electron-withdrawing and amplifying the electronic preference for a single regioisomeric outcome.[14][15]
3. Change the Solvent Screen solvents of varying polarity. While solvent effects on regioselectivity can be complex, solvents capable of hydrogen bonding (e.g., alcohols) can sometimes enhance selectivity for carbonyl-containing dienophiles.[16]Solvents can stabilize one transition state over another through specific interactions like hydrogen bonding with the dienophile's activating group.
4. Lower the Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures increase the selectivity of reactions under kinetic control by making it harder for the system to overcome the higher activation energy barrier of the disfavored pathway.
Issue 2: Poor Diastereoselectivity (Low endo:exo ratio)

Question: My cycloaddition is giving a high proportion of the undesired exo product. How can I favor the endo isomer?

Answer: A low endo:exo ratio suggests that the secondary orbital interactions favoring the endo transition state are weak, or that the reaction is running under thermodynamic control where the more stable exo product is favored.

StrategyActionRationale
1. Use a Lewis Acid Catalyst Add a suitable Lewis acid (e.g., TiCl₄, SnCl₄, AlCl₃). The choice of Lewis acid can be critical, as its size and acidity can influence the transition state geometry.Lewis acids enhance secondary orbital interactions by lowering the dienophile's LUMO energy, which increases the energy difference between the endo and exo transition states.[3][17]
2. Lower the Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).The endo product is the kinetically favored product. Lowering the temperature ensures the reaction remains under kinetic control, preventing equilibration to the more thermodynamically stable exo isomer.[8]
3. Change the Solvent Analyze the effect of solvent polarity. In some cases, more polar solvents or deep eutectic solvents can favor the more compact and polar endo transition state.[18][19]The solvent can preferentially stabilize the more polar transition state, which is often the endo pathway.
4. Use a Cyclic Diene If your synthesis allows, use a cyclic diene like cyclopentadiene.The rigid conformation of cyclic dienes often leads to very high endo-selectivity due to pronounced steric and orbital effects.
Issue 3: Low Enantioselectivity in an Asymmetric Cycloaddition

Question: I am using a chiral catalyst/auxiliary, but the enantiomeric excess (ee) of my product is low. What steps can I take to improve it?

Answer: Low enantioselectivity indicates that the chiral controller is not effectively differentiating between the two prochiral faces of the reactants.

StrategyActionRationale
1. Screen Catalysts/Auxiliaries Test a range of chiral catalysts or auxiliaries with different steric and electronic properties. For organocatalysis, try different derivatives of proline or imidazolidinone. For Lewis acids, screen different chiral ligands (e.g., BINOL, BOX).The optimal chiral controller is highly substrate-dependent. A different chiral pocket may provide better facial discrimination for your specific reactants.[12][13]
2. Optimize Reaction Temperature Lower the reaction temperature significantly. Asymmetric reactions often show a strong temperature dependence, with lower temperatures leading to higher ee.A lower temperature increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, leading to a higher ratio of the enantiomeric products.
3. Check for Impurities Ensure all reagents and solvents are scrupulously dry. Water can deactivate or hydrolyze many Lewis acid catalysts and interfere with organocatalytic cycles.Impurities can inhibit the catalyst, leading to a competing, non-selective background reaction that lowers the overall ee.
4. Vary Catalyst Loading Optimize the molar percentage of the catalyst. Sometimes, higher or lower loadings can impact selectivity, especially if catalyst aggregation or background reactions are an issue.Finding the optimal catalyst concentration can maximize the rate of the desired stereoselective pathway relative to any competing pathways.
5. Solvent Screening Evaluate a range of anhydrous solvents. The solvent can influence the conformation and activity of the catalyst-substrate complex.The solvent can play a crucial role in the chiral recognition process by affecting the solubility and conformation of the catalytic species.

Data Presentation: Selectivity in Catalyzed Diels-Alder Reactions

Table 1: Effect of Lewis Acid Catalysis on endo:exo Selectivity
DieneDienophileCatalyst (equiv.)Temp (°C)Time (h)Yield (%)endo:exo RatioReference
CyclopentadieneMethyl AcrylateNone25--82:18[17]
CyclopentadieneMethyl AcrylateAlCl₃·Et₂O (1.0)25--99:1[17]
CyclopentadieneMethacroleinNone20167075:25[17]
CyclopentadieneMethacroleinAlCl₃ (1.0)-203724:96[17]
IsopreneMethyl AcrylateAlCl₃ (0.1)200.2510097:3[15]
Table 2: Enantioselective Organocatalyzed Diels-Alder Reactions
DieneDienophileCatalyst (mol%)Temp (°C)Yield (%)endo:exo Ratioee (%) [endo]Reference
CyclopentadieneAcroleinImidazolidinone 1 (5)23891:1.293[16]
Cyclopentadiene(E)-CrotonaldehydeImidazolidinone 1 (5)23911:1.390[16]
Cyclohexadiene(E)-CinnamaldehydeImidazolidinone 1 (20)238214:194[16]
IsopreneEthyl Vinyl KetoneImidazolidinone 2 (20)2391>100:198[20]
2,3-Dimethyl-1,3-butadieneMethyl Vinyl KetoneImidazolidinone 2 (20)2379>100:185[20]

(Catalyst 1 and 2 are specific imidazolidinone derivatives described in the cited literature)

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Diels-Alder Reaction (Ca(OTf)₂)

This protocol describes a general procedure for the calcium(II)-catalyzed Diels-Alder reaction between cyclopentadiene and a dienophile.[21]

Materials:

  • Cyclopentadiene (2 mmol, freshly distilled)

  • Dienophile (e.g., 1,4-Naphthoquinone, 4 mmol)

  • Calcium triflate (Ca(OTf)₂, 0.2 mmol, 10 mol%)

  • Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 0.2 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous citric acid solution (10%)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous brine solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Ca(OTf)₂ (10 mol%) and Bu₄NPF₆ (10 mol%).

  • Add anhydrous DCM and stir the suspension.

  • Cool the flask to -20 °C using an appropriate cooling bath.

  • Add the dienophile (4 mmol) to the stirred suspension.

  • Slowly add freshly distilled cyclopentadiene (2 mmol) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC (typically 4 hours).

  • Upon completion, quench the reaction at 0 °C by adding cold 10% aqueous citric acid solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with cold saturated aqueous NaHCO₃ solution (20 mL) and saturated brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., EtOAc/hexanes).

Protocol 2: Asymmetric Organocatalyzed Diels-Alder Reaction

This protocol is a representative procedure for the enantioselective Diels-Alder reaction between an α,β-unsaturated aldehyde and a diene using a chiral imidazolidinone catalyst.[16][22]

Materials:

  • Diene (e.g., Cyclopentadiene, 1.5 mmol)

  • α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde, 0.3 mmol)

  • Chiral Imidazolidinone Catalyst·HCl salt (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one·HCl, 0.03 mmol, 10 mol%)

  • Solvent (e.g., CH₃NO₂/H₂O mixture)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a vial, add the chiral imidazolidinone catalyst·HCl salt (10 mol%).

  • Add the solvent (e.g., 3 mL of a CH₃NO₂/H₂O mixture).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the α,β-unsaturated aldehyde (0.3 mmol) to the catalyst solution.

  • Add the diene (1.5 mmol) and stir the reaction mixture vigorously at -20 °C.

  • Monitor the reaction by TLC until the aldehyde is consumed (typically 24-48 hours).

  • Once complete, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or GC analysis.

Visualizations

FMO_Regioselectivity cluster_diene Unsymmetrical Diene (Electron-Rich) cluster_dienophile Unsymmetrical Dienophile (Electron-Poor) cluster_product Favored 'Ortho' Product Diene Diene (e.g., 1-methoxybutadiene) HOMO_Diene HOMO LUMO_Dienophile LUMO C1_HOMO C1 Small Coeff. C1_LUMO Small Coeff. C1_HOMO->C1_LUMO Minor Interaction (Small-Small) C4_HOMO C4 Large Coeff. (-) C2_LUMO Large Coeff. (+) C4_HOMO->C2_LUMO Major Interaction (Large-Large) Dienophile Dienophile (e.g., acrolein) Product Major Regioisomer

FMO theory explaining regioselectivity in Diels-Alder reactions.

Endo_Exo_Selectivity cluster_endo Endo Transition State (Favored) cluster_exo Exo Transition State (Disfavored) endo_label Activating group (EWG) is 'under' the diene. Allows for stabilizing secondary orbital interactions. Endo_Product Endo Product (Kinetic) endo_label->Endo_Product Lower Ea EWG_endo EWG Diene_endo Diene π-system EWG_endo->Diene_endo Secondary Orbital Interaction exo_label Activating group (EWG) points 'away' from the diene. No secondary orbital interactions. Exo_Product Exo Product (Thermodynamic) exo_label->Exo_Product Higher Ea EWG_exo EWG Diene_exo Diene π-system

Comparison of endo and exo transition states.

Troubleshooting_Workflow Start Poor Selectivity Observed Check_Regio Regioisomer Mixture? Start->Check_Regio Check_Stereo Diastereomer (endo/exo) or Enantiomer Mixture? Check_Regio->Check_Stereo No Regio_Sol 1. Add Lewis Acid 2. Enhance EDG/EWG 3. Lower Temperature Check_Regio->Regio_Sol Yes Stereo_Sol_Endo 1. Add Lewis Acid 2. Lower Temperature 3. Change Solvent Check_Stereo->Stereo_Sol_Endo endo/exo Stereo_Sol_Enantio 1. Screen Chiral Catalysts 2. Lower Temperature 3. Ensure Anhydrous Cond. Check_Stereo->Stereo_Sol_Enantio ee End Optimized Selectivity Check_Stereo->End No issue Regio_Sol->End Stereo_Sol_Endo->End Stereo_Sol_Enantio->End

Logical workflow for troubleshooting selectivity issues.

References

Technical Support Center: Overcoming Low Yields in Chalcone-Based Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of isoxazoles from chalcone precursors.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of when synthesizing isoxazoles from chalcones and hydroxylamine?

A1: The reaction is not always straightforward and can lead to several side products. The most common byproducts include isoxazolines (partially reduced isoxazoles) and oximes of the chalcone. In some cases, particularly if the hydroxylamine reagent is contaminated with hydrazine, pyrazoline derivatives may also form. The formation and distribution of these side products are highly dependent on reaction conditions such as the choice of base, solvent, and temperature.[1]

Q2: My reaction is resulting in a low yield of the desired isoxazole. What are the likely causes and how can I improve it?

A2: Low yields in isoxazole synthesis from chalcones can stem from several factors. A primary cause is the incomplete cyclization and dehydration of the intermediate, leading to a mixture of the desired isoxazole and isoxazoline or oxime byproducts.[1] Competing side reactions that consume the starting materials can also significantly lower the yield. To improve it, optimizing reaction conditions is crucial. This includes screening different bases and solvents, and carefully controlling the reaction temperature and duration. Using a stronger base, for example, often promotes the complete dehydration of the isoxazoline intermediate to the final aromatic isoxazole.[1]

Q3: I am having difficulty purifying the final isoxazole product from the reaction mixture. What are some effective purification strategies?

A3: Purifying isoxazoles from a complex reaction mixture containing the starting chalcone, isoxazolines, and oximes can be challenging due to their similar polarities.[1] A combination of techniques is often necessary.

  • Column Chromatography: This is the standard method. Careful selection of the eluent system (e.g., varying ratios of hexane and ethyl acetate) is critical to achieve good separation on a silica gel column.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (like ethanol) can effectively remove impurities.[2][3]

  • Preparative HPLC: For very difficult separations or to obtain highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although it is a more resource-intensive technique.[1]

Troubleshooting Guide

The following table outlines common problems encountered during the synthesis, their probable causes, and suggested solutions.

Problem ObservedProbable Cause(s)Suggested Solution(s)
Low or no formation of the desired isoxazole - Inappropriate choice of base or solvent.- Reaction temperature is too low.- Insufficient reaction time.- Screen different bases (e.g., KOH, NaOH, Sodium Acetate) and solvents (e.g., ethanol, methanol, acetic acid).- Gradually increase the reaction temperature while monitoring progress via TLC.- Extend the reaction time.[1]
Predominant formation of isoxazoline byproduct - Incomplete dehydration of the isoxazoline intermediate.- Use a stronger base (e.g., KOH instead of NaOAc).- Increase the reaction temperature or prolong the reaction time to favor elimination.[1]
Significant amount of chalcone oxime is observed - Reaction conditions favor simple oxime formation over the initial Michael addition required for cyclization.- Alter the pH of the reaction medium. More basic conditions typically favor the Michael addition pathway.[1]
Formation of pyrazoline as a major side product - Contamination of the hydroxylamine reagent with hydrazine.- Specific electronic properties of the chalcone substrate.- Use high-purity hydroxylamine hydrochloride.- If pyrazoline formation persists, consider alternative synthetic routes to the target isoxazole.[1]
Complex mixture of products that is difficult to separate - Multiple side reactions are occurring simultaneously.- Re-optimize the reaction conditions, focusing on one parameter at a time (base, solvent, temperature).- Employ advanced purification techniques like preparative HPLC if standard methods fail.[1]

Impact of Reaction Conditions on Yield

The yield of isoxazole and the distribution of side products are highly sensitive to the experimental parameters. The following table provides a generalized representation of trends observed when modifying reaction conditions.

BaseSolventTemperatureTypical Isoxazole YieldCommon Byproducts
NaOH (aq)EthanolRefluxModerate to GoodIsoxazoline, Oxime
KOHAbsolute EthanolRefluxGood to HighMinor Isoxazoline
Sodium AcetateAcetic AcidRefluxLow to ModerateIsoxazoline, Unreacted Chalcone
Sodium AcetateEthanolRefluxLowSignificant Isoxazoline, Oxime

Note: This data is a generalized representation based on trends described in various research articles and is for illustrative purposes. Actual yields will vary depending on the specific chalcone substrate and precise experimental conditions.[1]

Experimental Protocols

Optimized General Protocol for Synthesis of 3,5-Disubstituted Isoxazoles

This protocol serves as a robust starting point and may require optimization for specific chalcone substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in a suitable solvent (e.g., absolute ethanol, 15-25 mL per gram of chalcone).[3][4]

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.[1][5]

  • Base Addition: Slowly add a solution of a strong base (e.g., potassium hydroxide, 2.0-3.0 eq., dissolved in a minimal amount of ethanol or water) to the reaction mixture. The addition is typically performed dropwise at room temperature.[5]

  • Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) against the starting chalcone. Reaction times can vary from 4 to 12 hours.[3][4][5]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl or acetic acid) until it is slightly acidic (pH ~6).

  • Isolation: Pour the neutralized mixture into a beaker of ice-cold water. A precipitate should form.[2][3] Stir for 15-30 minutes to allow for complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from ethanol or by column chromatography on silica gel.[3][4]

Visualized Workflows and Pathways

G cluster_start Starting Materials start_end start_end process process decision decision output output Chalcone Chalcone Setup 1. Dissolve Chalcone in Solvent (Ethanol) Chalcone->Setup Reagents Hydroxylamine HCl Base (e.g., KOH) AddReagents 2. Add Hydroxylamine HCl and Base Reagents->AddReagents Setup->AddReagents Reflux 3. Heat to Reflux (4-12 hours) AddReagents->Reflux Monitor 4. Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Quench, Neutralize, and Precipitate in Ice Water Monitor->Workup Complete Purify 6. Filter and Purify (Recrystallization or Chromatography) Workup->Purify Product Pure Isoxazole Purify->Product

Caption: General experimental workflow for isoxazole synthesis.

G problem problem cause cause solution solution LowYield Problem: Low Isoxazole Yield SideProducts Cause: Side Product Formation LowYield->SideProducts IncompleteDehydration Cause: Incomplete Dehydration LowYield->IncompleteDehydration WrongConditions Cause: Suboptimal Conditions LowYield->WrongConditions OptimizeBase Solution: Use Stronger Base (KOH) SideProducts->OptimizeBase CheckPurity Solution: Use High-Purity Reagents SideProducts->CheckPurity Pyrazoline observed IncompleteDehydration->OptimizeBase OptimizeTemp Solution: Increase Temperature / Time IncompleteDehydration->OptimizeTemp WrongConditions->OptimizeTemp ScreenConditions Solution: Screen Solvents & Bases WrongConditions->ScreenConditions

Caption: Troubleshooting logic for low-yield isoxazole synthesis.

G reactant reactant intermediate intermediate product product side_product side_product Chalcone Chalcone + NH2OH Intermediate Adduct Intermediate Chalcone->Intermediate Michael Addition SidePath2 No Cyclization Chalcone->SidePath2 Unfavorable pH DesiredPath Cyclization & Dehydration Intermediate->DesiredPath Favored (Strong Base, Heat) SidePath1 Incomplete Dehydration Intermediate->SidePath1 Mild Conditions Isoxazole Desired Isoxazole DesiredPath->Isoxazole Isoxazoline Isoxazoline Byproduct SidePath1->Isoxazoline Oxime Chalcone Oxime Byproduct SidePath2->Oxime

Caption: Competing reaction pathways in isoxazole synthesis.

References

Technical Support Center: Enhancing the Stability of Isoxazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability challenges encountered when working with isoxazole intermediates.

Section 1: pH-Related Instability and Degradation

The isoxazole ring is susceptible to cleavage under certain pH conditions, particularly in basic environments. Understanding and controlling the pH of your reaction and workup is critical for maintaining the integrity of your intermediate.

Frequently Asked Questions (FAQs)

Q1: My isoxazole intermediate is rapidly decomposing in my reaction mixture. How does pH influence its stability?

A1: The stability of the isoxazole ring is highly pH-dependent. The N-O bond is inherently weak and susceptible to cleavage.

  • Basic Conditions (pH > 8): Base-catalyzed ring opening is a common degradation pathway. The rate of decomposition increases significantly with higher pH and temperature. For example, the isoxazole-containing drug leflunomide is relatively stable at neutral pH but decomposes readily at pH 10.0.[1]

  • Acidic Conditions (pH < 4): While generally more stable than in basic media, some isoxazoles can undergo acid-catalyzed degradation, especially at pH values below 3.5.[2] This process can also be accelerated by increased temperature.

  • Neutral Conditions (pH 6-8): Most isoxazole intermediates exhibit their highest stability in a neutral or near-neutral pH range.[1]

Q2: What are the typical degradation products of isoxazole ring opening?

A2: The degradation products depend on the conditions and the substituents on the isoxazole ring.

  • Under basic conditions , the ring often cleaves to form a β-ketonitrile or related species. For instance, leflunomide opens to form its active metabolite A771726.[1]

  • Under acidic and neutral conditions , degradation can yield products such as a β-diketone, which may further break down. For example, N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone degrades into 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[2]

Q3: How can I prevent pH-induced degradation during my synthesis or workup?

A3: Careful control of pH is essential.

  • Use Buffer Systems: When possible, use a buffer system to maintain the pH within the optimal stability range (typically pH 6-8) for your specific intermediate.[3]

  • Avoid Strong Bases: If a base is required, consider using a weaker, non-nucleophilic base instead of strong hydroxides or alkoxides.

  • Temperature Control: Perform reactions and extractions at lower temperatures to slow the rate of degradation, especially when transient exposure to harsh pH is unavoidable.[1]

  • Aqueous Workup: Minimize the duration of contact with aqueous acidic or basic solutions during workup. Neutralize the reaction mixture promptly and proceed with extraction.

Quantitative Data: pH and Temperature Effects on Leflunomide Stability

The following table summarizes the stability of the isoxazole ring in the drug leflunomide under various conditions, illustrating the combined impact of pH and temperature.

Temperature (°C)pHHalf-life (t½)Stability Assessment
254.0StableResistant to opening
257.4StableResistant to opening
2510.0~6.0 hoursDecomposes
374.0StableResistant to opening
377.4~7.4 hoursNoticeable conversion
3710.0~1.2 hoursRapid decomposition
Data sourced from a study on leflunomide decomposition.[1]

Visualization: pH-Dependent Degradation Pathways

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) Acid_Isoxazole Isoxazole Intermediate Acid_Protonation Protonation of Ring Nitrogen Acid_Isoxazole->Acid_Protonation H+ Acid_Cleavage N-O Bond Cleavage Acid_Protonation->Acid_Cleavage Acid_Products β-Diketone Products (e.g., 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia) Acid_Cleavage->Acid_Products Base_Isoxazole Isoxazole Intermediate Base_Attack Hydroxide Attack at C5 Base_Isoxazole->Base_Attack OH- Base_Cleavage N-O Bond Cleavage Base_Attack->Base_Cleavage Base_Products β-Ketonitrile Products (e.g., A771726) Base_Cleavage->Base_Products Start Isoxazole Intermediate Stability Challenges

Caption: pH-dependent degradation pathways of the isoxazole ring.

Section 2: Thermal Instability

Elevated temperatures can provide the energy needed to overcome the activation barrier for ring cleavage or rearrangement, leading to a variety of byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm running a reaction at high temperatures and observing unexpected byproducts. Could this be thermal decomposition of my isoxazole intermediate?

A1: Yes, thermal decomposition is a significant concern for isoxazole intermediates, especially at temperatures above 150 °C, although some compounds can decompose at lower temperatures.[4][5] Pyrolysis studies show that isoxazole can decompose into products like nitriles, carbon monoxide, and ketenimine.[6][7] The exact products and decomposition temperature will depend on the substitution pattern of your specific intermediate.

Q2: What are the common thermal decomposition pathways for isoxazoles?

A2: The primary thermal decomposition pathway involves the cleavage of the weak N-O bond, leading to a vinylnitrene intermediate. This highly reactive species can then rearrange to form various stable products.[7][8] An alternative mechanism proposes that isoxazole first isomerizes to an acylazirine, which then fragments. The main unimolecular decomposition channel is proposed to be isoxazole → NCCH₂CHO → CH₃CN + CO.[6]

Section 3: Experimental Protocols and Methodologies

Proper experimental design and execution are crucial for preserving the stability of isoxazole intermediates.

Experimental Protocol 1: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of an isoxazole intermediate under various stress conditions, as recommended by ICH guidelines.[9][10][11][12]

Objective: To identify potential degradation pathways and determine the stability of the isoxazole intermediate under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.

Materials:

  • Isoxazole intermediate

  • HPLC-grade water, acetonitrile, methanol

  • Buffers: pH 4.0, 7.4, 10.0

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, pH meter, HPLC system with UV/PDA detector[13][14]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the isoxazole intermediate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature and/or 60 °C. Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots at specified time points. Neutralize with an equivalent amount of 0.1 N HCl before analysis.[1]

  • Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at room temperature and/or 60 °C. Withdraw aliquots at specified time points.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation (Solid State): Place a known quantity of the solid intermediate in a calibrated oven at an elevated temperature (e.g., 80 °C or higher). Withdraw samples at specified time points, dissolve in solvent, and analyze.[4]

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Visualization: Workflow for Forced Degradation Study

G cluster_conditions Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions start->stress acid Acidic (0.1 N HCl) stress->acid base Basic (0.1 N NaOH) stress->base neutral Neutral (Water) stress->neutral oxide Oxidative (3% H₂O₂) stress->oxide thermal Thermal (Solid, 80°C) stress->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) neutralize Neutralize (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze end Identify Degradants & Determine Stability Pathway analyze->end

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol 2: Stabilizing a Suzuki-Miyaura Coupling Reaction

Objective: To perform a Suzuki-Miyaura coupling on a bromo-isoxazole intermediate while minimizing ring degradation.

Materials:

  • Bromo-isoxazole substrate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Mild base (e.g., K₂CO₃, K₃PO₄, or an organic base)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Set up the reaction under a strict inert atmosphere. Thoroughly degas all solvents and reagents before use to prevent catalyst inactivation.[15]

  • Reagent Addition: To a dry flask under argon, add the bromo-isoxazole, arylboronic acid, and the mild base (e.g., K₂CO₃). Using a weaker base is critical to avoid base-catalyzed ring opening.

  • Solvent and Catalyst: Add the degassed solvent, followed by the palladium catalyst.

  • Temperature Control: Heat the reaction mixture to the lowest effective temperature (e.g., 80-90 °C). Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating, which can promote thermal decomposition.[15]

  • Workup: Upon completion, cool the reaction to room temperature. Perform a gentle aqueous workup, avoiding strongly acidic or basic washes. Use a buffered wash if necessary.

  • Purification: Concentrate the organic layer and purify the crude product promptly using flash column chromatography.

Visualization: Troubleshooting Logic for Low Reaction Yield

G start Low Yield in Isoxazole Reaction q1 Was the reaction run under harsh pH conditions? start->q1 a1_yes Degradation Likely. Use milder base/acid or buffer. Lower reaction temperature. q1->a1_yes Yes q2 Was the reaction run at high temperature (>100°C)? q1->q2 No end Re-run optimized reaction a1_yes->end a2_yes Thermal Decomposition Possible. Lower temperature or screen more active catalysts. q2->a2_yes Yes q3 Was the reaction atmosphere strictly inert? q2->q3 No a2_yes->end a3_no Catalyst Inactivation Likely. Thoroughly degas all reagents and solvents. Use fresh catalyst. q3->a3_no No q3->end Yes a3_no->end

References

Validation & Comparative

A Comparative Analysis of Brominated vs. Chlorinated Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry and drug development, isoxazole derivatives continue to be a focal point of research due to their wide spectrum of biological activities. The introduction of halogens, such as bromine and chlorine, onto the isoxazole scaffold has been a proven strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides a comparative analysis of brominated and chlorinated isoxazole derivatives, offering insights into their synthesis, performance, and biological significance, supported by experimental data from various studies.

I. Comparative Synthesis and Physicochemical Properties

The synthesis of halogenated isoxazoles can be achieved through various established chemical reactions. A common method involves the [3+2] cycloaddition of nitrile oxides with alkynes.[1] Halogenation of the isoxazole ring, typically at the 4-position, can be achieved using various halogenating agents. The choice of halogenating agent and reaction conditions can significantly influence the yield and purity of the final product.

While direct comparative studies on the physicochemical properties under identical conditions are sparse, general trends can be inferred from the literature. The nature of the halogen atom influences properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. Generally, brominated compounds are expected to be more lipophilic than their chlorinated counterparts due to the larger atomic size and higher polarizability of bromine. This can impact cell permeability and interaction with hydrophobic binding pockets of enzymes or receptors.

Table 1: Comparison of Synthetic Parameters for Halogenated Isoxazoles

ParameterBrominated Isoxazole DerivativesChlorinated Isoxazole DerivativesKey Considerations
Starting Materials β-nitro-β,γ-unsaturated ketones, ω-bromo-α-trifluoroacetylcycloalkanones, brominated chalcones.[2][3][4]Aliphatic aldehydes, aryl ketones, (5-arylisoxazol-3-yl)chloromethanes.[5]The choice of starting material dictates the synthetic route and the position of halogenation.
Halogenating Agent N-Bromosuccinimide (NBS).[6]Sulfuryl chloride, Selenium oxychloride, N-Chlorosuccinimide (NCS).[7]The reactivity and selectivity of the halogenating agent are crucial for achieving the desired product.
Reaction Conditions Often requires a catalyst such as tin(II) bromide; can be performed under flow conditions.[2]Can be achieved under various conditions, including electrophilic chlorination and Williamson ether synthesis.[5]Optimization of reaction time, temperature, and solvent is necessary to maximize yield.
Reported Yields Good overall yields have been reported for specific one-pot procedures.[2]Yields can be moderate to high depending on the specific synthetic route and substrates.[5]Yields are highly dependent on the specific substrates and reaction conditions employed.

II. Biological Activity: A Comparative Overview

Both brominated and chlorinated isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[8][9][10] The presence and position of the halogen atom on the isoxazole ring can significantly influence the biological activity.

Studies have shown that the introduction of a bromine or chlorine atom can enhance the potency of the parent compound. For instance, the antibacterial activity of synthesized isoxazole derivatives was found to be enhanced by the presence of bromine groups at the C-5 phenyl ring and chlorine groups at the C-3 phenyl ring.[8][10] In some cases, brominated derivatives have shown superior activity. For example, in a study on the bactericidal activity of N-halogen compounds, N-bromine compounds generally showed higher bactericidal activity than their N-chlorine analogues in the absence of organic load.[11] However, this trend can be reversed in the presence of proteins, where chlorinated compounds may exhibit greater stability and sustained activity.[11]

In the context of anticancer activity, the introduction of brominated pyrroles into isoxazoles has been shown to enhance their antiproliferative effects.[9] Similarly, chloro-substituted isoxazole derivatives have also been synthesized and evaluated for their physiological activity.

Table 2: Comparative Biological Activity of Halogenated Isoxazole Derivatives

Biological ActivityBrominated Isoxazole DerivativesChlorinated Isoxazole DerivativesKey Findings and Citations
Antibacterial Enhanced activity observed with bromine substitution at the C-5 phenyl ring.[8][10]Enhanced activity observed with chlorine substitution at the C-3 phenyl ring.[8][10]The position of the halogen is critical for antibacterial potency.
Antifungal Compounds with fluoro and chloro substitutions have shown excellent inhibition against tested fungi.[12]Chloro-substituted derivatives have demonstrated notable antifungal activity.[12]Halogenation is a viable strategy for developing potent antifungal isoxazoles.
Anticancer Introduction of brominated pyrroles into isoxazoles enhanced anticancer activity.[9]Chloro-substituted derivatives have shown antiproliferative properties.[9]The nature and position of the halogen influence the cytotoxic effects.
Anti-inflammatory Compounds with chloro or bromo substitutions on the phenyl ring have shown COX inhibitory activity.[13]Chloro-substituted derivatives have demonstrated anti-inflammatory potential.[13]Halogenation can modulate the anti-inflammatory profile of isoxazole derivatives.

III. Experimental Protocols

A. General Synthesis of 3-(2-haloalkyl)-5-aryl isoxazoles

A common method for the synthesis of 3-(2-haloalkyl)-5-aryl isoxazoles starts from β-nitro-β,γ-unsaturated ketones. The reaction is promoted by the presence of tin(II) chloride or bromide, and the products are typically obtained in good yields and with short reaction times.[2]

  • Materials: β-nitro-β,γ-unsaturated ketone, tin(II) chloride or tin(II) bromide, solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the β-nitro-β,γ-unsaturated ketone in the chosen solvent.

    • Add tin(II) chloride or tin(II) bromide to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating for the specified time.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

B. General Procedure for Electrophilic Chlorination

Electrophilic chlorination of ketones can be achieved using sulfuryl chloride to produce α-chloro derivatives.

  • Materials: Ketone substrate, sulfuryl chloride, inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the ketone in the inert solvent and cool the solution in an ice bath.

    • Add sulfuryl chloride dropwise to the cooled solution with stirring.

    • Allow the reaction to warm to room temperature and stir for the required duration.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude chlorinated product.

    • Purify by recrystallization or column chromatography.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start Starting Materials (e.g., Ketones, Alkynes) Reaction Halogenation/ Cycloaddition Start->Reaction Reagents Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Activity Screening (e.g., MIC, IC50) Characterization->BioAssay Data Data Analysis BioAssay->Data Conclusion Conclusion Data->Conclusion Interpretation

Caption: Generalized workflow for the synthesis and evaluation of halogenated isoxazole derivatives.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation) transcription_factor->cellular_response isoxazole Halogenated Isoxazole Derivative isoxazole->kinase_b Inhibition

Caption: Hypothetical signaling pathway inhibited by a halogenated isoxazole derivative.

V. Conclusion

References

A Comparative Guide to the In Vitro Anticancer Activity of 3-(4-Bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties. This guide provides a comparative analysis of the in vitro anticancer activity of 3-(4-Bromophenyl)isoxazole derivatives and related analogs. The data presented is collated from recent studies to facilitate objective comparison and support further drug development efforts.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isoxazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

DerivativeCancer Cell LineIC50 (µM)Reference Compound
3a (an isoxazole derivative)A549 (Lung Carcinoma)5.988 ± 0.12Not Specified
3d (an isoxazole derivative)MCF-7 (Breast Cancer)43.4Not Specified
4d (an isoxazole derivative)MCF-7 (Breast Cancer)39.0Not Specified
3d (an isoxazole derivative)MDA-MB-231 (Breast Cancer)35.9Not Specified
4d (an isoxazole derivative)MDA-MB-231 (Breast Cancer)35.1Not Specified
2d (an isoxazole-carboxamide derivative)HeLa (Cervical Cancer)18.62 (µg/ml)Not Specified
2a (an isoxazole-carboxamide derivative)HeLa (Cervical Cancer)39.80 (µg/ml)Not Specified
2d (an isoxazole-carboxamide derivative)Hep3B (Liver Cancer)~23 (µg/ml)Not Specified
2e (an isoxazole-carboxamide derivative)Hep3B (Liver Cancer)~23 (µg/ml)Not Specified
2a (an isoxazole-carboxamide derivative)MCF-7 (Breast Cancer)63.10 (µg/ml)Not Specified
9-bromo-5-styryltetrazolo[1,5-c]quinazoline 3aMCF-7 (Breast Cancer)62Melphalan (61 µM)
5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline 4eMCF-7 (Breast Cancer)62Melphalan (61 µM)
8c (quinoline-oxadiazole derivative)HepG2 (Liver Cancer)0.137 (µg/mL)Erlotinib (0.308 µg/mL)
8b (quinoline-oxadiazole derivative)HepG2 (Liver Cancer)0.139 (µg/mL)Erlotinib (0.308 µg/mL)
15a (quinoline-oxadiazole derivative)MCF-7 (Breast Cancer)0.164 (µg/mL)Erlotinib (0.512 µg/mL)
8e (quinoline-oxadiazole derivative)MCF-7 (Breast Cancer)0.179 (µg/mL)Erlotinib (0.512 µg/mL)

Note: The structural details of compounds 3a, 3d, and 4d were not fully specified in the accessible text. The data is presented as found in the cited sources. Conversion from µg/ml to µM requires the molecular weight of the specific compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the in vitro anticancer activity of this compound derivatives.

1. Cell Viability/Cytotoxicity Assay (MTT/SRB Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Assay:

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • SRB (Sulforhodamine B) Assay:

    • Cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • The plates are washed with water and air-dried.

    • Cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes.

    • Unbound dye is removed by washing with 1% acetic acid.

    • The bound dye is solubilized with 10 mM Tris base solution.

    • Absorbance is measured at 510 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Apoptosis Assay (Annexin V/PI Staining)

This assay is used to determine if the compounds induce programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the isoxazole derivatives at their IC50 concentrations for 24-48 hours.

  • Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways in Isoxazole Derivative-Induced Anticancer Activity

Many isoxazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] One of the significant mechanisms of action for some isoxazole-containing compounds is the inhibition of Heat Shock Protein 90 (HSP90).[2][3][4] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell growth and survival.

G cluster_0 Isoxazole Derivative Action cluster_1 Cellular Processes Isoxazole_Derivative This compound Derivative HSP90 HSP90 Isoxazole_Derivative->HSP90 Inhibition Proliferation Cell Proliferation Isoxazole_Derivative->Proliferation Inhibits Apoptosis Apoptosis Isoxazole_Derivative->Apoptosis Induces Cell_Cycle Cell Cycle Arrest Isoxazole_Derivative->Cell_Cycle Induces Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->Client_Proteins Stabilizes Client_Proteins->Proliferation Promotes Client_Proteins->Apoptosis Inhibits

Caption: HSP90 inhibition by isoxazole derivatives.

General Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates a standard workflow for assessing the anticancer potential of newly synthesized this compound derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Screening (MTT/SRB Assay) Cell_Culture->Cytotoxicity_Assay IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Western_Blot Western Blot (Protein Expression) IC50->Western_Blot

Caption: Workflow for anticancer activity screening.

This guide provides a foundational overview for researchers interested in the anticancer potential of this compound derivatives. The provided data and protocols serve as a starting point for further investigation and development of this promising class of compounds.

References

A Comparative Guide to the Biological Activities of 3,4- vs. 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, serving as a cornerstone in the development of novel therapeutics. The substitution pattern on the isoxazole ring plays a critical role in determining the pharmacological profile of these molecules. This guide provides an objective comparison of the biological activities of 3,4-disubstituted and 3,5-disubstituted isoxazoles, supported by experimental data to aid in rational drug design and development.

At a Glance: Key Differences in Biological Activity

While both 3,4- and 3,5-disubstituted isoxazoles exhibit a broad spectrum of biological activities, the positioning of the substituent groups significantly influences their potency and selectivity. Generally, 3,5-disubstituted isoxazoles have been more extensively studied and have shown potent anticancer and anti-inflammatory activities. Conversely, 3,4-disubstituted isoxazoles have also demonstrated significant potential, particularly as anticancer and antimicrobial agents. The choice of substitution pattern is therefore a critical consideration in the design of isoxazole-based drug candidates.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various studies, providing a direct comparison of the biological activities of 3,4- and 3,5-disubstituted isoxazoles.

Table 1: Anticancer Activity (IC50 values in µM)
Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
3,4-Disubstituted Isoxazoles 3,4-diaryl-5-aminoisoxazole derivative 11a Human cancer cell linesLow micromolar[1]
3,4-diaryl-5-aminoisoxazole derivative 13a Human cancer cell linesLow micromolar[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole-4-carbonitrileMCF7 (Breast)19.5[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole-4-carbonitrileHeLa (Cervical)39.2[2]
3,5-Disubstituted Isoxazoles Tyrosol-coupled 3,5-disubstituted isoxazole 3d (4-t-Bu-C6H4)K562 (Leukemia)16 µg/mL (45 µM)[3]
Tyrosol-coupled 3,5-disubstituted isoxazole 3a (4-OCH3-C6H4)K562 (Leukemia)18 µg/mL (55 µM)[3]
3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrid 4c VariousPromising anticancer activity[4]
3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugatesVarious<0.1 - 3.6[5]
3-(biphenyl-4-yl)-5-(2,4-dichlorophenyl)isoxazole 1d MDA-MB 231 (Breast)46.3 µg/mL[6]
Table 2: Anti-inflammatory Activity
Compound ClassAssayKey FindingsReference
3,4-Disubstituted Isoxazoles Not extensively reported in direct comparison.-
3,5-Disubstituted Isoxazoles Carrageenan-induced rat paw edemaSignificant reduction in edema.[7][7][8]
COX-1/COX-2 inhibitionCompounds 5b, 5c, and 5d showed significant in vivo anti-inflammatory potential with edema inhibition of 75.68%, 74.48%, and 71.86% respectively.[8][8]
LOX and COX-2 inhibition3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed significant inhibitory activity.[9][9]
Table 3: Antimicrobial Activity (MIC values in µg/mL)
Compound ClassMicroorganismMIC (µg/mL)Reference
3,4-Disubstituted Isoxazoles Not extensively reported in direct comparison.-
3,5-Disubstituted Isoxazoles Candida albicansModerate activity[10]
Aspergillus nigerModerate activity[10]
Staphylococcus aureusSignificant activity[10]
Escherichia coliSignificant activity[10]
Candida parapsilosisCompound 14o : 3.4 µM[11]
Candida glabrataCompound 14p : 17.5 µM[11]

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2.6 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the test isoxazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator until a purple formazan precipitate is visible.[12]

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a standard in vivo model for evaluating acute inflammation.[3]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Carrageenan solution (1% w/v in saline)

  • Test isoxazole compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Plethysmometer or calipers

Procedure:

  • Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Isoxazole derivatives have been shown to modulate various signaling pathways involved in cell proliferation, inflammation, and apoptosis.

  • Akt/GSK3β/β-catenin Pathway: Some isoxazole derivatives have been found to modulate the Akt/GSK3β/β-catenin signaling pathway, which is crucial for cell survival and proliferation.[14][15]

Akt_GSK3b_bCatenin_Pathway Akt/GSK3β/β-catenin Signaling Pathway cluster_nucleus Nucleus extracellular Growth Factors receptor Receptor Tyrosine Kinase extracellular->receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates gsk3b GSK3β akt->gsk3b Inhibits b_catenin β-catenin gsk3b->b_catenin Phosphorylates for Degradation proteasome Proteasomal Degradation b_catenin->proteasome nucleus Nucleus b_catenin->nucleus Translocates to b_catenin_n β-catenin destruction_complex Destruction Complex (Axin, APC, CK1) destruction_complex->b_catenin transcription Gene Transcription (Cell Proliferation & Survival) tcf_lef TCF/LEF gene Target Genes tcf_lef->gene Activates Transcription

Caption: Akt/GSK3β/β-catenin signaling pathway.

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, and some isoxazole derivatives exert their anti-inflammatory effects by inhibiting this pathway.[14]

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasomal Degradation ikb->proteasome nucleus Nucleus nfkb->nucleus Translocates to nfkb_n NF-κB transcription Inflammatory Gene Transcription dna DNA (κB sites) nfkb_n->dna Binds to dna->transcription

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial biological evaluation of novel isoxazole derivatives.

Drug_Discovery_Workflow General Workflow for Isoxazole Drug Discovery synthesis Synthesis of 3,4- & 3,5-Disubstituted Isoxazole Libraries purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro_screening In Vitro Biological Screening purification->in_vitro_screening anticancer Anticancer Assays (e.g., MTT) in_vitro_screening->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) in_vitro_screening->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC determination) in_vitro_screening->antimicrobial hit_id Hit Identification (Active Compounds) anticancer->hit_id anti_inflammatory->hit_id antimicrobial->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt lead_opt->synthesis Iterative Design in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for isoxazole drug discovery.

Conclusion

The choice between a 3,4- and a 3,5-disubstituted isoxazole scaffold is a critical decision in the drug design process. While 3,5-disubstituted isoxazoles have been more extensively explored, revealing potent anticancer and anti-inflammatory agents, the 3,4-disubstituted analogs also hold significant promise, particularly in the realms of anticancer and antimicrobial therapies. This guide highlights the importance of considering both substitution patterns in the rational design of new isoxazole-based therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and to guide the development of next-generation isoxazole drugs with improved efficacy and safety profiles.

References

A Comparative Guide to Purity Validation of Synthesized 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of chemical purity is a cornerstone of reliable scientific research and drug development. For a novel synthesized compound like 3-(4-Bromophenyl)isoxazole, a versatile heterocyclic compound with applications in medicinal chemistry and materials science, rigorous purity assessment is non-negotiable.[1] Impurities can lead to erroneous experimental results, misleading structure-activity relationships (SAR), and potential safety concerns.

This guide provides a comprehensive comparison of standard analytical techniques for validating the purity of synthesized this compound. It outlines detailed experimental protocols, presents data in a comparative format, and offers a logical workflow for achieving a high degree of confidence in product purity.

The Purity Validation Workflow

A multi-pronged approach, employing orthogonal analytical techniques, is essential for robust purity validation. Each method provides a different piece of the puzzle, and together they create a comprehensive purity profile. The typical workflow begins with structural confirmation, followed by the quantification of the main compound and the detection and identification of any impurities.

cluster_start Initial Synthesis cluster_qualitative Structural Confirmation (Qualitative Analysis) cluster_quantitative Purity & Impurity Profiling (Quantitative Analysis) cluster_final Final Assessment Synthesis Synthesized This compound NMR_Qual NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_Qual Primary Structure MS_Qual Mass Spectrometry (MS / HRMS) Synthesis->MS_Qual Molecular Weight IR_Qual FT-IR Spectroscopy Synthesis->IR_Qual Functional Groups HPLC HPLC-UV (>98% Purity) NMR_Qual->HPLC MS_Qual->HPLC IR_Qual->HPLC Final Purity Confirmed >95% Minimum HPLC->Final Orthogonal Method 1 EA Elemental Analysis (±0.4% of Theory) EA->Final Orthogonal Method 2 qNMR Quantitative NMR (qNMR) qNMR->Final Alternative Method

Caption: Workflow for purity validation of synthesized compounds.

Comparison of Key Analytical Techniques

Spectroscopic and chromatographic methods are the primary tools for purity determination in modern organic chemistry.[2] While techniques like FT-IR are excellent for confirming the presence of key functional groups, they are not typically used for quantitative purity assessment.[3][4] The most powerful combination for purity validation involves NMR, HPLC, Mass Spectrometry, and Elemental Analysis.

Technique Primary Purpose Strengths Limitations
¹H & ¹³C NMR Structural Elucidation & ConfirmationProvides detailed structural information; can detect and identify structurally similar impurities; Quantitative NMR (qNMR) offers high accuracy.[5]Lower sensitivity compared to HPLC for minor impurities; signal overlap can obscure impurities.[6]
HPLC-UV Purity Quantification & Impurity DetectionHigh sensitivity and resolution for separating impurities; established method for quantitative purity assessment (e.g., area percent).[7][8]Co-eluting impurities may not be detected; requires a chromophore for UV detection; does not provide structural information on its own.
Mass Spectrometry (MS/HRMS) Molecular Weight ConfirmationConfirms molecular formula (HRMS); highly sensitive; can be coupled with HPLC (LC-MS) to identify impurity masses.[9][10]Isomers are often indistinguishable; not inherently quantitative without extensive calibration.
Elemental Analysis (EA) Elemental Composition VerificationConfirms the mass percentages of C, H, N, etc., providing a fundamental check of compound identity and purity.[11][12]Insensitive to impurities with similar elemental composition; requires a relatively pure sample (>95%) for accurate results.[2][5]

Comparative Data for this compound

A newly synthesized batch of this compound should be compared against its theoretical values and, if available, a commercial reference standard. The accepted deviation for elemental analysis is typically within ±0.4% of the calculated value to confirm at least 95% sample purity.[9][13]

Parameter Theoretical Value Synthesized Batch A (Result) Commercial Standard (Typical)
Molecular Formula C₉H₆BrNOConfirmed by HRMSC₉H₆BrNO
Molecular Weight 224.06 g/mol 223.9705 (M+H)⁺224.06 g/mol
Melting Point N/A99-102 °C98-105 °C[1]
HPLC Purity >99%99.2% (at 254 nm)≥ 98%[1]
¹H NMR (CDCl₃) See key shifts belowConforms to structureConforms to structure
¹³C NMR (CDCl₃) See key shifts belowConforms to structureConforms to structure
Elemental Analysis C: 48.25%, H: 2.70%, N: 6.25%C: 48.11%, H: 2.75%, N: 6.19%C: 48.30%, H: 2.68%, N: 6.21%

Key NMR Spectral Data (Reference) [14]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, J = 8.5 Hz, 2H, ArH), 7.61 (d, J = 8.5 Hz, 2H, ArH), 6.80 (s, 1H, isoxazole-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.7, 162.0, 132.1, 128.2, 128.0, 124.3, 97.2. (Note: Reference spectra are for a closely related compound, 3-(4-bromophenyl)-5-phenylisoxazole, and are provided for illustrative purposes of expected regions.)

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reverse-phase HPLC method for purity determination.

prep Sample Prep (1 mg/mL in ACN) injection Injection (5 µL) prep->injection instrument HPLC System (C18 Column) instrument->injection mobile Mobile Phase (ACN/H₂O Gradient) mobile->instrument Flow Rate: 1.0 mL/min detection UV Detection (254 nm) injection->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Report (% Area) analysis->result

Caption: Experimental workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector (e.g., DAD or PDA) and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (ACN)

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Inject 5 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios. Compare the chemical shifts in both ¹H and ¹³C spectra to known values for isoxazole derivatives to confirm the structure.[3][4] Check for small, unidentifiable peaks that may indicate impurities.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The observed mass should be within 5 ppm of the theoretical mass for the calculated molecular formula (C₉H₇BrNO⁺). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.[15]

Elemental Analysis (EA)
  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) in a tin capsule. The sample must be free of solvent and water to ensure accurate results.[9]

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The instrument software calculates the mass percentage of each element.

  • Purity Criterion: The experimental percentages for C, H, and N must be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₆BrNO.[9][13]

Conclusion

Validating the purity of synthesized this compound is a critical step that requires a suite of orthogonal analytical methods. While HPLC provides a reliable quantitative measure of purity, it should always be complemented by spectroscopic techniques. NMR and high-resolution mass spectrometry are indispensable for confirming the chemical structure of the main component, while elemental analysis provides a fundamental verification of its elemental composition. By employing these techniques in a logical workflow, researchers can ensure the quality and reliability of their synthesized materials, which is paramount for success in scientific research and drug development.

References

Assessing the In Vivo Antioxidant Potential of Isoxazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents to combat oxidative stress, a key player in a multitude of pathological conditions, has brought heterocyclic compounds like isoxazoles into the spotlight. Their diverse pharmacological activities have prompted investigations into their potential as antioxidants. This guide provides an objective comparison of the in vivo antioxidant performance of a promising isoxazole derivative against a well-established natural antioxidant, Quercetin, supported by available experimental data.

Performance Comparison of Antioxidant Agents

This section summarizes the in vivo and in vitro antioxidant activities of the isoxazole compound, N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (referred to as Compound 2a), and the standard antioxidants, Quercetin and Trolox. The data is compiled from a recent study to facilitate a direct comparison of their antioxidant potential.

In Vivo Antioxidant Capacity

The in vivo antioxidant capacity was assessed by measuring the Total Antioxidant Capacity (TAC) in mice. This assay provides a broad measure of the combined antioxidant activity of all constituents in a biological sample.

CompoundDosageAnimal ModelKey Finding
Isoxazole Compound 2a 5 mg/kg and 10 mg/kg (intraperitoneal)Male MiceShowed a two-fold greater Total Antioxidant Capacity (TAC) compared to the Quercetin treated group at the same dose.[1][2]
Quercetin 10 mg/kg (intraperitoneal)Male MiceServed as the positive control, demonstrating a significant antioxidant effect.[1][2]
Control VehicleMale MiceBaseline TAC measurement.
In Vitro Radical Scavenging Activity

The in vitro antioxidant potential was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

CompoundIC50 Value (µg/mL)Standard Comparison
Isoxazole Compound 2a 0.45 ± 0.21[1][2]Significantly more potent than Trolox.
Trolox 3.10 ± 0.92[1][2]Standard antioxidant control.

Potential Mechanism of Action: The Nrf2 Signaling Pathway

While direct in vivo evidence for the specific mechanism of N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide is still under investigation, several studies suggest that isoxazole and isoxazoline derivatives may exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Isoxazole Isoxazole Compound Isoxazole->Keap1 potential activation Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Ub->Nrf2 ubiquitination Nucleus Nucleus ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Nrf2_n->ARE binds to

Caption: Proposed mechanism of action via the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vivo and in vitro experiments cited in this guide.

In Vivo Antioxidant Activity Assessment

This protocol describes a general workflow for evaluating the in vivo antioxidant potential of a test compound in a murine model.

Experimental_Workflow start Start: Acclimatization of Animals grouping Animal Grouping (e.g., Control, Positive Control, Test Compound Groups) start->grouping treatment Daily Intraperitoneal (i.p.) Administration of Compounds for a Defined Period grouping->treatment blood_collection Blood Sample Collection (e.g., Cardiac Puncture) treatment->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation biomarker_analysis Biochemical Analysis (e.g., TAC, SOD, CAT, GPx, MDA assays) plasma_separation->biomarker_analysis data_analysis Statistical Data Analysis biomarker_analysis->data_analysis end End: Conclusion on In Vivo Antioxidant Potential data_analysis->end

References

Comparative Docking Analysis of Isoxazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various isoxazole-based inhibitors against key therapeutic targets. Supported by data from recent studies, this document summarizes binding affinities and outlines the experimental protocols used in molecular docking simulations.

The isoxazole scaffold is a prominent feature in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies are a crucial computational tool in the rational design of these inhibitors, providing insights into their potential binding modes and affinities for various protein targets.[1] This guide synthesizes findings from several comparative docking studies to facilitate the evaluation of isoxazole-based compounds in drug discovery pipelines.

Quantitative Docking Performance of Isoxazole Derivatives

The following tables summarize the key quantitative data from molecular docking studies of isoxazole derivatives against several important protein targets. The data includes binding affinities (in kcal/mol) or other relevant scoring metrics, providing a basis for comparing the potential efficacy of different substituted isoxazole compounds.

Table 1: Docking Performance of Isoxazole Derivatives Against Cancer-Related Targets

Ligand/ScaffoldTarget ProteinPDB IDBinding Affinity (kcal/mol) / Docking ScoreKey Interacting ResiduesReference
Isoxazole-based moleculesHsp90--8.00 to -8.42Gly97, Asn51, Lys58, Asp93, Asp54[3]
3,4-disubstituted isoxazole derivativeHsp903OWDNot SpecifiedThr184, Asn51, Asp93, Asp58, Met98, Val150[4]
3,4-substituted phenyl isoxazole derivativeCYP1A2-Good docking scoreNot Specified in abstract[4]
4-OH and 4-F isoxazole derivativesCYP450 family-Strong affinityNot Specified[5][6]
Isoxazole-tetrazole analogsTubulin-colchicine binding site-Favorable docking scoresNot Specified[7]
Isoxazole derivativesVEGFR2-Stronger affinity than standard drugsCys:919, Asp:1046, Glu:885[8]

Table 2: Docking Performance of Isoxazole Derivatives Against Other Therapeutic Targets

Ligand/ScaffoldTarget ProteinPDB IDIC50 / Binding AffinityKey Interacting ResiduesReference
Isoxazole-carboxamide derivative (A13)COX-1-64 nMNot Specified in abstract[9][10]
Isoxazole-carboxamide derivative (A13)COX-2-13 nMNot Specified in abstract[9][10]
Isoxazole derivative (AC2)Carbonic Anhydrase1AZMΔGbind = -13.53 kcal/molNot Specified[11][12]
Isoxazole derivative (AC3)Carbonic Anhydrase1AZMΔGbind = -12.49 kcal/molNot Specified[11][12]

Experimental Protocols: A Look at the Methodologies

The methodologies employed in the cited studies for molecular docking simulations share a common workflow, which is crucial for the reproducibility and validation of the in silico results. A generalized protocol is outlined below.

General Computational Docking Workflow

A typical computational docking study involves several key steps, from protein and ligand preparation to the final analysis of the results.

  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[12][13] Pre-processing of the protein structure is a critical step and generally includes the removal of water molecules and any co-crystallized ligands or ions.[12][13] Hydrogen atoms are then added to the protein structure, and charges are computed.[13]

  • Ligand Preparation: The 2D structures of the isoxazole-based inhibitors are drawn using chemical drawing software like CHEMDRAW.[1][12] These 2D structures are then converted to 3D and subjected to energy minimization using force fields like the Universal Force Field (UFF) to obtain a stable conformation.[1]

  • Grid Generation: A binding site on the target protein is defined, often based on the location of a co-crystallized ligand in the experimental structure or through active site prediction algorithms.[4] A grid box is then generated around this defined binding site to guide the docking simulation.[4]

  • Molecular Docking Simulation: The prepared ligands are then docked into the defined binding site of the target protein using software such as AutoDock Vina or Schrödinger.[1][13] The software explores various possible conformations and orientations (poses) of the ligand within the binding pocket.[1][7]

  • Analysis of Docking Results: The results are analyzed based on the calculated binding affinity or docking score, with more negative values typically indicating a more favorable interaction.[1][7] The binding pose with the lowest energy is selected for detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the key amino acid residues of the protein.[4]

Visualizing the Workflow and a Potential Signaling Pathway

To further clarify the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Preparation (PDB Download, Water Removal, Hydrogen Addition) GRID Grid Generation (Define Binding Site) PDB->GRID LIG Ligand Preparation (2D to 3D Conversion, Energy Minimization) DOCK Molecular Docking (e.g., AutoDock, Schrödinger) LIG->DOCK GRID->DOCK POSE Pose Analysis (Binding Energy Calculation) DOCK->POSE INTER Interaction Analysis (Identify Key Residues) POSE->INTER

Caption: A generalized workflow for performing computational docking studies.

G cluster_pathway Simplified Cancer Signaling Pathway cluster_inhibitors Isoxazole-Based Inhibitors RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation HSP90 Hsp90 HSP90->AKT (stabilizes) VEGFR2_Inhibitor VEGFR2 Inhibitor VEGFR2_Inhibitor->RTK HSP90_Inhibitor Hsp90 Inhibitor HSP90_Inhibitor->HSP90

Caption: Inhibition of a cancer signaling pathway by isoxazole-based inhibitors.

References

Evaluating the Antibacterial Efficacy of Brominated Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-present battle against bacterial resistance, the exploration of novel antimicrobial agents is paramount. Among the heterocyclic compounds that have garnered significant interest are isoxazoles, a class of five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. The introduction of a bromine substituent to the isoxazole scaffold has been suggested to enhance its antibacterial potency. This guide provides a comparative analysis of the antibacterial efficacy of brominated isoxazoles against other alternatives, supported by available experimental data.

Comparative Antibacterial Activity

The antibacterial efficacy of isoxazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Studies have shown that the presence and position of a bromine atom on the isoxazole ring can significantly influence its antibacterial activity. For instance, a study on 3,5-disubstituted isoxazoles highlighted that a fluoro-substituted thiophene linked compound displayed promising antibacterial activity, particularly against Bacillus subtilis. While specific MIC values for its brominated analog, 3-(5-Bromothiophen-2-yl)-5-(1H-indol-3-yl)isoxazole, were not detailed in the initial findings, the activity of the fluoro-counterpart suggests the potential of halogenation in enhancing efficacy.

Further research on substituted 5-(4-fluorophenyl)-3-phenylisoxazoles demonstrated that a 4-bromo substituted version exhibited good antibacterial activity, as measured by the zone of inhibition against a panel of bacteria.

For a clearer comparison, the following tables summarize the available quantitative data for various isoxazole derivatives and standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Various Bacterial Strains (µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference Compounds (MIC in µg/mL)
Isoxazole Derivatives (unspecified bromination)40-7040-70Cloxacillin: 100 (S. aureus), 120 (E. coli)
N3, N5-di(substituted)isoxazole-3,5-diamine (178e, F-substituted)95110
N3, N5-di(substituted)isoxazole-3,5-diamine (178f, Cl-substituted)Not specified95

Note: Data for directly comparable brominated isoxazoles is limited in the reviewed literature. The table includes data on other halogenated and non-halogenated isoxazoles to provide context.

Table 2: Zone of Inhibition of Halogenated Isoxazoles against Various Bacterial Strains (mm)

CompoundS. aureusE. coli
5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole18.639.21
5-(4-chlorophenyl)-3-phenyl-isoxazole12.4312.11

Note: While not a direct MIC value, the zone of inhibition provides a qualitative measure of antibacterial activity. Data for the corresponding brominated compounds was not available in the same study for a direct comparison.

Experimental Protocols

The evaluation of antibacterial efficacy of isoxazole derivatives typically follows standardized methods. Below are detailed methodologies for the key experiments cited.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The brominated isoxazole compounds and reference antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create stock solutions.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are prepared in the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.

  • Subculturing: An aliquot (typically 10 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Reading of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

The precise mechanism of action for brominated isoxazoles is not yet fully elucidated and appears to be a broader area of ongoing research for isoxazole derivatives in general. However, the antibacterial action of isoxazoles is generally believed to stem from their ability to interfere with essential cellular processes in bacteria. Some proposed mechanisms for isoxazole derivatives include the inhibition of protein synthesis or interference with bacterial metabolic pathways.[1] The addition of a bromine atom, an electron-withdrawing group, can alter the electronic properties of the isoxazole ring, potentially enhancing its interaction with bacterial targets.

Visualizing the Research Workflow

The process of evaluating the antibacterial efficacy of novel compounds like brominated isoxazoles follows a structured workflow, from initial synthesis to detailed biological characterization.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_comparison Comparative Analysis Synthesis Synthesis of Brominated Isoxazoles Purification Purification & Characterization (NMR, MS) Synthesis->Purification MIC Determine Minimum Inhibitory Concentration (MIC) Purification->MIC Test Compounds MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Data_Analysis Data Analysis & Comparison with Alternatives MBC->Data_Analysis

Caption: Experimental workflow for evaluating antibacterial efficacy.

Conclusion

References

Unraveling the Crystal Packing of Bromophenyl Isoxazoles: A Comparative Guide to Hirshfeld Surface Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate world of intermolecular interactions within crystals is paramount for designing novel therapeutics and materials. Hirshfeld surface analysis has emerged as a powerful tool to visualize and quantify these interactions, providing a detailed fingerprint of the crystal packing. This guide offers a comparative analysis of the Hirshfeld surface of a bromophenyl isoxazole derivative and other related crystalline structures, supported by experimental data and detailed protocols.

This guide delves into the quantitative breakdown of intermolecular contacts in bromophenyl isoxazole and analogous compounds, offering insights into the role of different atoms in the crystal's supramolecular architecture. By comparing these "fingerprints," researchers can better understand the impact of substituting different functional groups on the overall crystal packing, a critical factor in determining a compound's physical and chemical properties, including solubility and bioavailability.

Comparative Analysis of Intermolecular Interactions

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis allows for the deconvolution of these interactions and the quantification of their respective contributions. The following tables summarize the percentage contributions of the most significant intermolecular contacts for a bromophenyl oxazole derivative and several related compounds, providing a basis for comparison.

Table 1: Hirshfeld Surface Analysis Data for Bromophenyl Isoxazole/Oxazole Derivatives

Intermolecular ContactCompound 1: Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate (%)[1]
H···H34.4
O···H / H···O20.1
C···H / H···C12.3
Br···H / H···Br10.3
N···H / H···N3.7
C···C2.5

Table 2: Hirshfeld Surface Analysis Data for Comparative Crystalline Structures

Intermolecular ContactCompound 2: [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate (%)[2]Compound 3: 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole (%)Compound 4: Ethyl 5-phenylisoxazole-3-carboxylate (%)
H···H23.248.741.0
O···H / H···O25.78.218.7
C···H / H···C11.122.223.2
N···H / H···N11.75.19.2
Br···H / H···Br5.6--
Cl···H / H···Cl-8.8-
C···C--1.6

From the data, it is evident that H···H interactions play a significant role in the crystal packing of all the analyzed compounds. However, the presence of the bromine atom in Compound 1 introduces a notable contribution from Br···H/H···Br contacts (10.3%). This is a key distinguishing feature when compared to the non-halogenated analogue, Compound 4, where such interactions are absent. The comparison with a chlorophenyl derivative (Compound 3) also highlights the role of the halogen in the supramolecular assembly, with Cl···H/H···Cl contacts contributing 8.8%.

Experimental Methodologies

A thorough understanding of the experimental procedures is crucial for the replication and validation of scientific findings. Below are detailed protocols for the key experiments involved in the analysis of these crystalline structures.

Synthesis of Bromophenyl Isoxazole Derivatives

The synthesis of bromophenyl isoxazole derivatives can be achieved through various established methods. A common approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Procedure:

  • Oxime Formation: A substituted bromobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or chloramine-T, in a solvent like chloroform or dichloromethane to generate the nitrile oxide in situ.

  • Cycloaddition: The appropriate alkyne is added to the reaction mixture containing the nitrile oxide. The reaction is typically stirred at room temperature or gently heated to facilitate the cycloaddition, yielding the desired bromophenyl isoxazole derivative.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Single-Crystal X-ray Diffraction (SC-XRD)

High-quality single crystals of the synthesized compounds are selected for SC-XRD analysis to determine their three-dimensional atomic arrangement.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • The collected diffraction data is processed to obtain the unit cell parameters and the intensity of the reflections.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is performed using the crystallographic information file (CIF) obtained from SC-XRD.

Computational Protocol:

  • The CIF file is loaded into the CrystalExplorer software.

  • A Hirshfeld surface is generated for the molecule of interest. The calculation of the promolecule electron density is typically performed to define the surface.

  • The surface is mapped with various properties, such as dnorm (normalized contact distance), to visualize intermolecular interactions. Red spots on the dnorm surface indicate close contacts, blue regions represent longer contacts, and white areas show contacts around the van der Waals separation.

  • Two-dimensional fingerprint plots are generated from the Hirshfeld surface. These plots provide a quantitative summary of the different intermolecular contacts, with the area under each peak corresponding to the percentage contribution of that particular contact to the overall Hirshfeld surface. The wavefunction for these calculations is often computed at a specific level of theory, for instance, using a STO-3G basis set at the Hartee-Fock level of theory.

Visualizing the Workflow

To better illustrate the interconnectedness of these experimental and computational steps, the following diagrams outline the logical flow of the entire process.

Experimental Workflow for Crystal Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural & Computational Analysis Start Starting Materials (Bromobenzaldehyde, Hydroxylamine, Alkyne) Synthesis Chemical Synthesis ([3+2] Cycloaddition) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Purification->SC_XRD Obtain Single Crystals Data_Processing Data Processing & Structure Refinement SC_XRD->Data_Processing CIF Crystallographic Information File (CIF) Data_Processing->CIF Hirshfeld Hirshfeld Surface Analysis (CrystalExplorer) CIF->Hirshfeld Quantification Quantification of Intermolecular Interactions Hirshfeld->Quantification Conclusion Understanding Crystal Packing Quantification->Conclusion Comparative Analysis

Caption: A flowchart illustrating the key stages from chemical synthesis to the computational analysis of crystal structures.

Hirshfeld Surface Analysis Logic CIF_Input Input: Crystallographic Information File (CIF) CE_Software CrystalExplorer Software CIF_Input->CE_Software HS_Generation Generate 3D Hirshfeld Surface CE_Software->HS_Generation d_norm_mapping Map d_norm Surface (Visualize Close Contacts) HS_Generation->d_norm_mapping FP_Generation Generate 2D Fingerprint Plot HS_Generation->FP_Generation Deconvolution Deconvolute into Individual Contact Types FP_Generation->Deconvolution Quant_Output Output: Percentage Contributions of Intermolecular Contacts Deconvolution->Quant_Output

Caption: A diagram showing the logical progression of Hirshfeld surface analysis from the input CIF file to the final quantitative output.

References

Safety Operating Guide

Proper Disposal of 3-(4-Bromophenyl)isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 3-(4-Bromophenyl)isoxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The following procedures are based on available safety data and established best practices for the disposal of hazardous chemical waste.

Hazard Profile and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1]

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Protective gloves (nitrile or other chemically resistant gloves).

  • Safety goggles or a face shield.[1]

  • A laboratory coat.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Quantitative Data for Waste Management

ParameterGuidelineSource
pH Range for Neutralization (if applicable)6.0 - 9.0 before drain disposal (if permitted)General Laboratory Practice
Container Fill CapacityDo not exceed 90% of container volume.[2]
Satellite Accumulation Time LimitUp to 1 year for partially filled containers.[2]
Full Container RemovalWithin 3 days of becoming full.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Methodology:

  • Waste Characterization:

    • Identify all components within the waste stream containing this compound.

    • Estimate the concentration of each chemical constituent.

    • Consult the Safety Data Sheet (SDS) for all components to identify all potential hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[2]

  • Waste Segregation and Collection:

    • Collect waste containing this compound in a designated, compatible, and properly sealed hazardous waste container.

    • Avoid mixing with incompatible wastes. As a halogenated organic compound, it should typically be segregated with other halogenated organic waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • List all chemical contents, including "this compound," and their approximate concentrations.

    • Indicate the date when waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

  • Disposal Request and Pickup:

    • Once the container is full (not exceeding 90% capacity) or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2]

    • Disposal must be handled by a licensed hazardous waste contractor.[2]

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation or an allergic reaction develops.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of This compound Waste B Characterize Waste Stream (Identify all constituents) A->B C Segregate into a Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area C->D E Container Full (<=90% capacity) D->E F Submit Pickup Request to EHS Office E->F G Disposal by Licensed Hazardous Waste Contractor F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(4-Bromophenyl)isoxazole (CAS No. 13484-04-3). Given its classification as an acute oral toxicant, adherence to stringent safety protocols is imperative to ensure personnel safety and environmental protection in all research and development activities.

Hazard Identification and Safety Summary

This compound is classified as acutely toxic if swallowed.[1] The primary routes of exposure are ingestion and inhalation of the powder.[2] The following table summarizes the key safety information:

Identifier Value
GHS Pictogram Skull and crossbones (GHS06)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects
Form Powder
Melting Point 99-104 °C

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first and most critical line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE Category Item Specification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times.[3] A face shield must be worn when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.[3][4]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[3]
Respiratory Protection N95 Dust Mask or RespiratorUse in a well-ventilated area or a chemical fume hood.[3] A NIOSH-approved N95 dust mask or higher-level respirator is necessary when handling the powder outside of a fume hood.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[3]

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict operational plan is crucial to minimize risk and ensure a safe laboratory environment.

1. Engineering Controls:

  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[4]

2. Handling Procedures:

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[5] Do not breathe dust.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a tared weigh boat to minimize contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

3. Storage:

  • Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is 2-8 °C.[5][6]

  • Store away from incompatible materials.

4. Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.[4]

  • Collect: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

5. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Segregate halogenated organic waste from other waste streams.[2]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[3] Do not pour any waste containing this compound down the drain.[3]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow and Logic Diagrams

To further clarify the procedural steps for safe handling and disposal, the following diagrams have been generated.

G prep Preparation (Don PPE, Prepare Workspace in Fume Hood) weigh Weighing (In Fume Hood, Use Tared Weigh Boat) prep->weigh sol_prep Solution Preparation (Add Solid to Solvent Slowly) weigh->sol_prep experiment Experimentation (Maintain Engineering Controls) sol_prep->experiment decon Decontamination (Clean Glassware and Workspace) experiment->decon disposal Waste Disposal (Segregate and Label Hazardous Waste) decon->disposal end End of Process (Doff PPE, Wash Hands) disposal->end

Caption: Experimental Workflow for Safe Handling of this compound.

G start Is the waste contaminated with This compound? hw Treat as Halogenated Organic Hazardous Waste start->hw Yes nhw Dispose of as Non-Hazardous Waste start->nhw No segregate Segregate from other waste streams hw->segregate container Use a designated, labeled, sealed container segregate->container ehs Arrange for EHS pickup container->ehs

Caption: Logical Relationship for Waste Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)isoxazole
Reactant of Route 2
3-(4-Bromophenyl)isoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.